H-Sar-OtBu.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQHMIDSCYLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136088-69-2 | |
| Record name | Sarcosine t-butyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Sar-OtBu.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on providing practical experimental details and contextual understanding of its utility, particularly in the realm of peptide synthesis.
Core Chemical Properties
This compound is a derivative of sarcosine (B1681465), an N-methylated amino acid. The tert-butyl ester protection of the carboxylic acid group and its hydrochloride salt form make it a versatile building block in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO₂ | [2][3][4][5] |
| Molecular Weight | 181.66 g/mol | [2][4][6][7] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | >120 °C (sublimation)[3], 137-141 °C (decomposition)[4][6] | [3][4][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[3], Soluble in water[3] | [3] |
| Purity | Typically >97% or >98% (by HPLC) | [4][6] |
| Storage Conditions | 2-8°C, inert atmosphere, sealed storage away from moisture | [3][5][8] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds such as this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method, a standard pharmacopeial procedure.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. For a preliminary, approximate melting point, a faster heating rate can be used. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.
Solubility Assessment (Gravimetric Method)
This method provides a quantitative measure of the solubility of this compound in a given solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with sealed caps
-
Syringe filters (chemically compatible with the solvent)
-
Evaporation dish
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.
-
Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed evaporation dish. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Solvent Evaporation and Weighing: The solvent in the evaporation dish is evaporated, typically in a fume hood or under reduced pressure. The dish containing the solid residue is then dried to a constant weight in an oven at a suitable temperature.
-
Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility can then be expressed in units such as grams per 100 mL of solvent.
Synthesis of this compound
The synthesis of sarcosine tert-butyl ester hydrochloride typically involves the esterification of sarcosine with a tert-butyl source in the presence of an acid. A general procedure is as follows:
Materials:
-
Sarcosine
-
Hydrochloric acid (or another suitable acid catalyst)
-
Appropriate organic solvent (e.g., dichloromethane)
Procedure:
-
Sarcosine is suspended in a suitable organic solvent.
-
An excess of tert-butanol and a strong acid catalyst, such as hydrochloric acid or a sulfonic acid, are added. Alternatively, isobutylene can be bubbled through the reaction mixture in the presence of an acid catalyst.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product is isolated. This may involve washing the reaction mixture to remove excess acid and unreacted starting materials, followed by evaporation of the solvent.
-
The resulting sarcosine tert-butyl ester is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Peptide Synthesis
This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide bond formation.
Logical Workflow of Protecting Groups in SPPS
The use of orthogonal protecting groups is a cornerstone of SPPS. The following diagram illustrates the logic of using an acid-labile side-chain protecting group (like OtBu) in conjunction with a base-labile N-terminal protecting group (like Fmoc).
Caption: Logic of orthogonal protecting groups in peptide synthesis.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow of incorporating an amino acid like sarcosine, protected as this compound (after N-terminal protection, e.g., with Fmoc), into a growing peptide chain on a solid support.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis.
Conclusion
This compound is a fundamental reagent for chemists and pharmaceutical scientists involved in peptide synthesis and the development of peptidomimetics. Its chemical properties, particularly the acid-labile tert-butyl ester protecting group, are well-suited for standard SPPS protocols. A thorough understanding of its characteristics and the experimental methodologies for its use and analysis is essential for the successful synthesis of target peptide sequences.
References
An In-depth Technical Guide to H-Sar-OtBu.HCl: A Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Sar-OtBu.HCl, chemically known as Sarcosine (B1681465) tert-butyl ester hydrochloride, is a protected amino acid derivative of significant interest in the fields of pharmaceutical development, biochemical research, and synthetic chemistry. As a derivative of sarcosine (N-methylglycine), it serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS) and as an intermediate in the creation of complex organic molecules, including therapeutic agents.[1][2] Its tert-butyl ester protection of the carboxylic acid group and the hydrochloride salt form of the secondary amine offer a unique combination of stability and reactivity, making it a versatile tool for organic chemists. The tert-butyl ester group can be readily removed under acidic conditions, a feature highly compatible with many synthetic workflows, particularly in peptide synthesis.[3] This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on detailed experimental protocols for its use.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in quantitative synthetic work.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₆ClNO₂ | [4] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | 137-141 °C (decomposes) | [5][6] |
| Solubility | Soluble in methanol | |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | [7] |
Table 2: Structural and Identification Data
| Identifier | Value | References |
| IUPAC Name | tert-butyl 2-(methylamino)acetate;hydrochloride | |
| Synonyms | Sarcosine t-butyl ester HCl, tert-Butyl sarcosinate HCl | [5][6][8] |
| CAS Number | 5616-81-9, 136088-69-2 | [4][5][8] |
| SMILES | CC(C)(C)OC(=O)CNC.Cl | [5] |
| ¹H NMR Spectrum | Consistent with structure | [4][6] |
| Infrared Spectrum | Conforms to structure | [6] |
Core Applications
This compound is primarily valued as a synthetic intermediate. Its structure is not associated with direct modulation of signaling pathways but is integral to the synthesis of molecules that do.
-
Peptide Synthesis : The compound is a key reagent in peptide synthesis. The Fmoc/tBu strategy in SPPS relies on the acid-labile tert-butyl (tBu) group for side-chain protection, which is compatible with the chemistry of this compound.[9] It allows for the incorporation of N-methylated glycine (B1666218) residues into peptide chains, which can improve pharmacokinetic properties such as metabolic stability and cell permeability.
-
Pharmaceutical Intermediates : It serves as a starting material in the synthesis of various pharmaceuticals. A notable example is its use in the development of Signal Transducer and Activator of Transcription 3 (STAT3) protein inhibitors, which are investigated for their potential in cancer therapy.[10] It is also utilized in creating agents for neurological disorders and in research related to amino acid metabolism.[1]
Experimental Protocols
Synthesis of a Substituted t-Butyl Sulphonamide Acetate (B1210297) (STAT3 Inhibitor Intermediate)
This protocol details the use of this compound as a precursor in the synthesis of a key intermediate for STAT3 inhibitors.[10]
Materials:
-
This compound (Sarcosine t-butyl ester hydrochloride)
-
Anhydrous Acetonitrile (CH₃CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Substituted benzenesulphonyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EA)
Procedure:
Step 1: Sulphonamide Formation
-
Dissolve this compound (1.00 mmol, 182 mg) in anhydrous CH₃CN (3.59 ml) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.50 mmol, 0.44 ml) and stir the mixture at 0 °C for 10 minutes.
-
Add the desired substituted sulphonyl chloride (1.50 mmol) dropwise to the solution.
-
Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for another 30 minutes.
-
Purify the crude product by glass column chromatography on silica (B1680970) gel using a mobile phase of PE:EA (20:1) to yield the tert-butyl sulphonamide acetate intermediate.
Step 2: Deprotection to Carboxylic Acid
-
Dissolve the purified tert-butyl ester sulphonamide acetate from Step 1 (1 mmol) in CH₂Cl₂ (6.3 ml).
-
Add TFA (6.3 ml) to the solution.
-
Stir the mixture at room temperature for 3.5 hours.
-
Evaporate the solvent and excess TFA under reduced pressure to yield the pure substituted sulphonamide carboxylic acid, which is the final intermediate for coupling in the synthesis of the STAT3 inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sarcosine tert-butyl ester hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 肌氨酸叔丁酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. file.leyan.com [file.leyan.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 10. tandfonline.com [tandfonline.com]
Synthesis and Preparation of Sarcosine Tert-Butyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (B1681465) tert-butyl ester hydrochloride is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its structure, combining a protected carboxylic acid and a secondary amine, makes it a versatile intermediate for creating complex molecular architectures, especially in peptide synthesis and the development of neuroprotective agents. This technical guide provides an in-depth overview of the primary synthetic routes for its preparation, detailed experimental protocols, and relevant chemical and physical data.
Introduction
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative. The protection of its carboxylic acid group as a tert-butyl ester enhances its utility in organic synthesis by preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a preferred reagent in many applications. This document outlines the prevalent methods for the synthesis of Sarcosine tert-butyl ester hydrochloride, offering detailed procedures for laboratory-scale preparation.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for Sarcosine tert-butyl ester hydrochloride is presented below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5616-81-9 | [1] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 137-141 °C (decomposes) | [1] |
| Purity (Typical) | ≥97% (¹H NMR), ≥99.9% (HPLC) | [3][4][5] |
| Solubility | Soluble in methanol (B129727) and water. | [4][6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectrum conforms to the structure. | [5] |
| Infrared (IR) | Conforms to the structure. | [4] |
Synthetic Pathways
There are two primary and well-established routes for the synthesis of Sarcosine tert-butyl ester hydrochloride. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Sarcosine tert-butyl ester hydrochloride.
Experimental Protocols
Detailed experimental procedures for the two primary synthetic routes are provided below.
Route 1: Esterification of Sarcosine with Isobutylene
This method involves the direct esterification of sarcosine using isobutylene under acidic conditions, followed by conversion to the hydrochloride salt. This approach is advantageous as it starts from the amino acid itself.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel (autoclave), suspend sarcosine in a suitable solvent such as dichloromethane (B109758) or dioxane.
-
Addition of Catalyst and Reagent: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents).[7] Cool the mixture and add condensed isobutylene (e.g., 300ml for 100g of amino acid).[7]
-
Reaction: Seal the vessel and stir the mixture at room temperature for 4 to 5 days.[7] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[7]
-
Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sarcosine tert-butyl ester as a free base.[7]
-
Formation of the Hydrochloride Salt: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.[7] Slowly add one equivalent of a 1N solution of HCl in dry ether.[7]
-
Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield Sarcosine tert-butyl ester hydrochloride.
Route 2: Synthesis from tert-Butyl Bromoacetate and Methylamine
This one-step synthesis involves the N-alkylation of methylamine with tert-butyl bromoacetate. This method is often efficient and can produce high yields. The following protocol is adapted from a similar synthesis of tert-butyl glycinate.[8]
Experimental Protocol:
-
Reaction Setup: In a flask equipped for low-temperature reactions, condense methylamine and dilute it with an equal volume of anhydrous diethyl ether. Cool the solution to -40°C.
-
Addition of Reagent: Slowly add a solution of tert-butyl bromoacetate in anhydrous diethyl ether to the cooled methylamine solution. Maintain the temperature at -40°C for approximately 2 hours.[8] A large excess of methylamine is used to minimize over-alkylation.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Work-up: The resulting methylammonium (B1206745) bromide precipitate is removed by filtration. The filtrate, containing the free base of Sarcosine tert-butyl ester, is concentrated under reduced pressure.[8]
-
Formation of the Hydrochloride Salt: For storage and improved handling, the crude free base can be converted to its hydrochloride salt. Dissolve the obtained oil in anhydrous diethyl ether and cool the solution. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.[8]
-
Final Product Isolation: Collect the precipitated white solid by filtration, wash with cold anhydrous ether, and dry under vacuum to afford Sarcosine tert-butyl ester hydrochloride.
Applications in Synthesis
Sarcosine tert-butyl ester hydrochloride is a valuable intermediate in various synthetic applications.
Caption: Key applications of Sarcosine tert-butyl ester hydrochloride.
Its primary applications include:
-
Peptide Synthesis: It serves as a building block for the incorporation of sarcosine residues into peptide chains. The tert-butyl ester provides a robust protecting group that can be selectively removed at the final stages of the synthesis.[]
-
Pharmaceutical Development: The compound is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[3] For instance, it has been used in the preparation of STAT3 inhibitors.[10]
-
Agrochemicals: It is also utilized in the development of new agrochemicals, such as plant growth regulators.[3]
Safety and Handling
Sarcosine tert-butyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions, which are typically in a tightly sealed container in a dry and well-ventilated place.[6]
Conclusion
The synthesis of Sarcosine tert-butyl ester hydrochloride can be achieved through multiple effective routes, with the choice of method depending on specific laboratory or industrial requirements. The detailed protocols and compiled data in this guide are intended to support researchers and drug development professionals in the efficient preparation and application of this versatile synthetic intermediate. The continued importance of this compound in pharmaceutical and chemical research underscores the need for robust and well-documented synthetic procedures.
References
- 1. Sarcosine tert-butyl ester 97 5616-81-9 [sigmaaldrich.com]
- 2. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Role of Protected Aspartic Acid and Sarcosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the user's query regarding "H-Sar-OtBu.HCl" by first clarifying the likely intended subject, the aspartic acid derivative H-Asp(OtBu)-OtBu.HCl , and its more commonly used counterpart, Fmoc-Asp(OtBu)-OH . A comprehensive overview of its mechanism of action, associated challenges, and mitigation strategies in solid-phase peptide synthesis (SPPS) is provided.
Subsequently, this guide explores the distinct role of Sarcosine (B1681465) (Sar) derivatives , such as Fmoc-Sar-OH , in modern peptide synthesis, focusing on their unique contribution to creating peptidomimetics with enhanced metabolic stability.
Part 1: The Pivotal Role of Protected Aspartic Acid in Peptide Synthesis
The nomenclature "this compound" appears to be a conflation of two different chemical entities. Based on the common reagents in peptide synthesis, the intended molecule is likely L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) . This section will detail the mechanism and application of this crucial building block.
In practice, for stepwise peptide elongation using the prevalent Fmoc/tBu strategy, the Nα-protected version, Fmoc-Asp(OtBu)-OH , is the reagent actively incorporated into the growing peptide chain.[1]
Core Mechanism of Action
The primary function of the tert-butyl (OtBu) protecting groups on the aspartic acid residue is to mask the acidic side-chain carboxyl group, preventing it from participating in undesired chemical reactions during peptide bond formation.[1] This protection is crucial throughout the iterative cycles of deprotection and coupling that define Solid-Phase Peptide Synthesis (SPPS).
The OtBu group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc protecting group (typically 20% piperidine (B6355638) in DMF) but is readily cleaved during the final step of peptide synthesis using a strong acid like trifluoroacetic acid (TFA).[2]
The Challenge of Aspartimide Formation
A significant and notorious side reaction associated with the use of Asp(OtBu) in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate.[3] This intramolecular cyclization occurs during the basic conditions of the Fmoc deprotection step, where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) group.[4]
Aspartimide formation is highly problematic as the succinimide (B58015) ring can be subsequently opened by nucleophiles (like piperidine or water) to yield a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate from the target peptide.[4] This side reaction is particularly prevalent in sequences where aspartic acid is followed by residues with low steric hindrance, such as glycine (B1666218) (Asp-Gly).[3]
Data Presentation: Mitigating Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation. The following tables summarize quantitative data on the effectiveness of these methods.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Derivative | Aspartimide Formation (%)* | Relative Purity of Target Peptide | Key Advantages |
| Fmoc-Asp(OtBu)-OH | 10 - 50+ | Standard, cost-effective | |
| Fmoc-Asp(OMpe)-OH | Moderate Reduction | High | Increased steric hindrance reduces cyclization.[5] |
| Fmoc-Asp(OBno)-OH | Negligible (<1%) | Very High | Virtually eliminates aspartimide formation due to bulky, flexible side chain. |
| Fmoc-Asp(OPhp)-OH | Very Low | High | Excellent suppression of aspartimide formation.[6] |
*Data is derived from stress tests on the model peptide VKDGYI with extended piperidine treatment. Actual values can vary based on the specific peptide sequence and synthesis conditions.[6]
Table 2: Effect of Deprotection Conditions on Aspartimide Formation (Asp-Gly Sequence)
| Deprotection Reagent | Additive | Aspartimide Formation (%) | Notes |
| 20% Piperidine in DMF | None | 10 - 50+ | Standard condition, high risk for sensitive sequences.[7] |
| 20% Piperidine in DMF | 0.1 M HOBt | 5 - 15 | HOBt buffers the basicity, reducing the side reaction.[2][7] |
| 50% Piperazine in DMF | None | < 10 | Piperazine is a weaker base, slowing Fmoc removal but also aspartimide formation.[1][2] |
Experimental Protocols for Fmoc-Asp(OtBu)-OH Incorporation
The following is a representative protocol for the manual incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-based SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents: DMF (peptide synthesis grade), DCM
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[8]
-
Add a base, typically DIPEA (6-10 equivalents), to the activation mixture.[8]
-
Allow the pre-activation to proceed for 2-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[8]
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (including OtBu) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization: Diagrams
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Aspartimide Formation during Fmoc-SPPS.
Part 2: The Role of Sarcosine (N-methylglycine) in Peptide Synthesis
Sarcosine (N-methylglycine), incorporated into a peptide chain using Fmoc-Sar-OH , serves a fundamentally different purpose than protected aspartic acid. Its inclusion is a key strategy in the field of peptidomimetics to enhance the therapeutic potential of peptides.
Core Mechanism of Action and Key Advantages
The defining feature of sarcosine is the methyl group on the nitrogen atom of the peptide backbone. This seemingly minor modification has significant consequences:
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteolytic enzymes in the body. This resistance to enzymatic degradation can significantly increase the in-vivo half-life of a peptide drug.[10]
-
Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.
-
Improved Pharmacokinetic Properties: By enhancing stability and sometimes influencing properties like membrane permeability, the incorporation of sarcosine can lead to improved overall pharmacokinetic profiles.[10]
Data Presentation: Impact on Peptide Stability
While direct quantitative comparisons of half-life extension are highly sequence- and context-dependent, the principle of using N-methylation to improve stability is well-established. For instance, the immunosuppressant drug cyclosporine contains seven N-methylated peptide bonds, contributing to its oral bioavailability and stability.[10] The primary benefit is a qualitative but significant shift from rapid degradation to prolonged therapeutic action.
Table 3: Functional Comparison of Aspartic Acid vs. Sarcosine Derivatives
| Derivative | Primary Role in Peptide Synthesis | Key Challenge / Consideration | Outcome |
| Fmoc-Asp(OtBu)-OH | Incorporation of a natural acidic amino acid. | Prone to aspartimide formation. | Forms part of the native peptide sequence. |
| Fmoc-Sar-OH | Creation of a peptidomimetic. | Steric hindrance can slow coupling reactions.[10] | Enhances metabolic stability and modifies conformation. |
Experimental Protocol for Fmoc-Sar-OH Incorporation
The coupling of N-methylated amino acids like Fmoc-Sar-OH can be more challenging than standard amino acids due to steric hindrance. More potent coupling reagents are often recommended.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Sar-OH
-
High-efficiency coupling reagent (e.g., HATU, COMU)[11]
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
Protocol Steps:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the Fmoc-Asp(OtBu)-OH protocol to prepare the resin with a free N-terminal amine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents), a highly efficient coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Allow a brief pre-activation period (1-2 minutes).
-
Add the activated solution to the deprotected resin.
-
Due to potential steric hindrance, extend the coupling time to 2-4 hours, or even perform a double coupling (repeating the coupling step) to ensure the reaction goes to completion.[10]
-
-
Washing and Confirmation: Follow steps 4 and 5 from the Fmoc-Asp(OtBu)-OH protocol.
-
Chain Elongation and Cleavage: Proceed with subsequent synthesis cycles and final cleavage as per the standard protocol.
Mandatory Visualization: Diagram
References
- 1. biotage.com [biotage.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
An In-depth Technical Guide to the Solubility of H-Sar-OtBu.HCl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sarcosine tert-butyl ester hydrochloride (H-Sar-OtBu.HCl), a crucial parameter for its application in organic synthesis, pharmaceutical development, and agrochemical research.[1] Understanding the solubility of this amino acid derivative is essential for designing reaction conditions, developing purification strategies, and formulating products.
Physicochemical Properties
-
Molecular Formula: C₇H₁₆ClNO₂[2]
-
Appearance: White to off-white solid/crystalline powder[2][4]
-
Synonyms: Sarcosine tert-butyl ester hydrochloride, tert-Butyl sarcosinate hydrochloride, N-Methylglycine tert-butyl ester hydrochloride[3][5]
The presence of the hydrochloride salt generally enhances solubility in more polar organic solvents, while the tert-butyl ester group contributes to its solubility in organic media.[6][7]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the presence of moisture in the solvent.
| Solvent | Formula | Type | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[2][8] | 550.48[2][8] | Ultrasonic assistance is required. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[2][8] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble (0.3 g in 2 mL)[1][5] | - | This equates to 150 mg/mL. |
| Water | H₂O | Polar Protic | Soluble[7] | - | No quantitative data available. |
Experimental Protocol for Solubility Determination
This section details a standardized method for determining the equilibrium solubility of this compound in a desired organic solvent.
Materials and Equipment
-
This compound (solid, white to off-white powder)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Small vials with screw caps
Procedure
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.
-
Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vial at a moderate speed to further separate the undissolved solid from the saturated solution.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualized Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
- 1. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-Butyl sarcosinate hydrochloride | 5616-81-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
Proper storage and handling conditions for H-Sar-OtBu.HCl.
An In-depth Technical Guide to the Proper Storage and Handling of H-Sar-OtBu.HCl
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This compound, or Sarcosine (B1681465) tert-butyl ester hydrochloride, is a crucial building block in peptide synthesis and other organic reactions.[1][2][] Its stability and purity are critical for the success of complex synthetic endeavors. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, supported by available data and safety protocols.
Chemical and Physical Properties
This compound is a white to off-white solid.[4][5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | [4][5][6] |
| Molecular Weight | 181.66 g/mol | [4][6][7][8] |
| CAS Number | 136088-69-2 or 5616-81-9 | [4][6][7][9] |
| Appearance | White to off-white solid | [4][5] |
| Purity | Typically ≥97% | [6] |
| Melting Point | 137-141 °C (decomposes) | |
| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) and methanol. | [1][4][5] |
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The primary concerns are temperature, moisture, and in some cases, light. Recommendations from various suppliers are summarized in Table 2.
| Condition | Recommendation | Source |
| Solid Form (Short-term) | Room temperature | [4][5][6] |
| Solid Form (Long-term) | 2-8°C or 4°C, sealed from moisture | [4][5][6][10] |
| In Solvent | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [4][5] |
It is crucial to store this compound in a tightly sealed container in a dry and well-ventilated place to prevent hydrolysis of the tert-butyl ester group.[1]
Handling and Safety Precautions
When handling this compound, standard laboratory safety practices should be followed. This compound may cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. For operations generating dust, a dust respirator is recommended.[11]
-
Body Protection: A lab coat or other protective clothing.[12]
General Handling:
-
Avoid breathing dust.[11]
-
Wash hands thoroughly after handling.[11]
-
Keep away from heat and sources of ignition.[11]
-
Avoid contact with strong oxidizing agents.[1]
In case of a spill, use appropriate tools to collect the material and place it in a suitable container for waste disposal.[11]
Stability Profile and Degradation
When preparing solutions, it is advisable to use anhydrous solvents. If using DMSO, which is hygroscopic, a freshly opened bottle should be used to minimize water content.[4][5][13]
Experimental Protocol: Stability Assessment of this compound in Solution
The following is a generalized protocol for assessing the stability of this compound in a given solvent, adapted from methodologies for similar compounds.[13]
Objective: To determine the rate of degradation of this compound in a specific solvent over time at a set temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO, methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical column suitable for amino acid analysis
-
Appropriate mobile phases
-
Vials for sample storage
-
Precision balance and volumetric flasks
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial purity profile. This will serve as the baseline.
-
Incubation: Aliquot the remaining stock solution into several sealed vials and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage and analyze its contents by HPLC.
-
Data Analysis: For each time point, calculate the percentage of the remaining this compound peak area relative to the total peak area of all components. Plot the percentage of intact this compound against time to determine the degradation rate.
Visualizing Workflows
The following diagrams illustrate key workflows for handling and assessing the stability of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Experimental workflow for assessing the stability of this compound.
By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.
References
- 1. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. scbt.com [scbt.com]
- 8. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemscene.com [chemscene.com]
- 11. peptide.com [peptide.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to H-Sar-OtBu.HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Sar-OtBu.HCl, a key building block in synthetic organic chemistry and peptide synthesis. This document details its chemical identity, physical properties, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.
Chemical Identity and Properties
This compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. Sarcosine, or N-methylglycine, is a natural amino acid derivative. The tert-butyl ester (OtBu) serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This feature makes it a valuable reagent in multi-step syntheses where the carboxylic acid needs to be unmasked at a specific point.
Alternative Names
This compound is known by several synonyms in the literature and commercial catalogs:
-
tert-Butyl N-methylglycinate hydrochloride
-
tert-Butyl sarcosinate hydrochloride[1]
-
H-Sar-OtBu hydrochloride
-
N-Methylglycine t-butyl ester hydrochloride[2]
-
Sar-OtBu · HCl[5]
CAS Numbers
Two CAS numbers are frequently associated with this compound:
-
136088-69-2 : This is the most consistently cited CAS number for the hydrochloride salt form (this compound).[4][5][6][7]
-
5616-81-9 : This CAS number is also widely used and sometimes refers to the free base, tert-butyl 2-(methylamino)acetate.[1][2][3][8][9] However, many suppliers list it for the hydrochloride salt as well.[1][2][3]
For clarity and precision in documentation and procurement, it is advisable to reference both CAS numbers where appropriate, specifying the hydrochloride salt.
Physicochemical Data
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | [5] |
| Molecular Weight | 181.66 g/mol | [4][5][7] |
| Appearance | White to off-white or yellow solid/powder/crystal | [6] |
| Purity | >96.0% (T) | |
| Melting Point | 137-141 °C | [4] |
| Solubility | Highly soluble in water | [6] |
Experimental Protocols
Synthesis of this compound
While multiple synthetic routes exist, a common method involves the esterification of N-protected sarcosine followed by deprotection and salt formation. A representative laboratory-scale synthesis is outlined below, based on the reaction of glycine (B1666218) derivatives with tert-butyl acetate (B1210297).
Objective: To synthesize tert-butyl 2-(methylamino)acetate hydrochloride from glycine.
Reaction Scheme: This synthesis can be conceptualized as a two-step process:
-
Esterification of glycine with tert-butyl acetate.
-
N-methylation of the resulting amino ester.
A more direct, cited method involves the reaction of glycine with tert-butyl acetate in the presence of an acid catalyst like perchloric acid, followed by purification and salt formation.
Materials:
-
Glycine
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl) solution (e.g., 1.0 N)
Protocol:
-
Esterification:
-
Suspend Glycine (1.0 eq) in tert-butyl acetate.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add perchloric acid (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
-
Work-up and Extraction:
-
Wash the reaction mixture with water and 1.0 N HCl solution.
-
Adjust the pH of the resulting aqueous solution to ~9 by adding 10% Na₂CO₃ solution.
-
Extract the aqueous phase with dichloromethane (3x).
-
-
Isolation and Salt Formation:
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the free base as an oil.
-
To form the hydrochloride salt, the free base would then be dissolved in a suitable solvent and treated with a solution of HCl.
-
(Note: This is a generalized protocol based on similar reactions. Researchers should consult specific literature for detailed, optimized procedures.)
Applications in Peptide Synthesis
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the sarcosine residue, while the secondary amine at the N-terminus is available for coupling.
Workflow for Incorporation in Fmoc-SPPS
The following diagram illustrates the typical workflow for incorporating a sarcosine residue into a growing peptide chain on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Although this compound has a free amine, for controlled SPPS, it would typically be N-terminally protected (e.g., with Fmoc) before use. The diagram shows the general cycle where a protected amino acid is added.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5616-81-9(Tert-butyl 2-(methylamino)acetate) | Kuujia.com [kuujia.com]
- 3. scbt.com [scbt.com]
- 4. 136088-69-2|tert-Butyl 2-(methylamino)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. H-Sar-OtBu hcl - CAS:136088-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 136088-69-2 | Benchchem [benchchem.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. This compound, 5616-81-9, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 9. CAS RN 5616-81-9 | Fisher Scientific [fishersci.com]
The Strategic Role of H-Sar-OtBu.HCl in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 15, 2025 – In the landscape of modern drug discovery and development, the strategic incorporation of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, H-Sar-OtBu.HCl, or Sarcosine (B1681465) tert-butyl ester hydrochloride, has emerged as a critical component, particularly in the construction of peptidomimetics and N-methylated peptides. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylation in Drug Design
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful strategy employed by medicinal chemists to enhance the therapeutic potential of peptide-based drug candidates. This modification can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability against proteolytic degradation, enhancing membrane permeability, and modulating its conformational flexibility. This compound serves as a readily available and versatile building block for introducing N-methylglycine (sarcosine) residues into a peptide sequence, thereby conferring these desirable properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 136088-69-2 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Core Application: Synthesis of N-Methylated Peptides
This compound is a key reagent in the synthesis of N-methylated peptides, which are of significant interest in the development of therapeutics for a wide range of diseases. The N-methyl group provides steric hindrance that can disrupt the recognition by proteases, thus prolonging the in vivo half-life of the peptide.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain typically occurs via solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the carboxylic acid terminus, while the hydrochloride salt of the secondary amine is neutralized in situ to allow for coupling with the N-terminally protected amino acid of the resin-bound peptide.
Detailed Experimental Protocol: Coupling of this compound in SPPS
The following protocol outlines a standard procedure for the incorporation of a sarcosine residue using this compound in a manual SPPS workflow.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Incoming Amino Acid: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Incorporation of Sarcosine: a. Neutralization: Suspend the resin in DMF. In a separate vessel, dissolve this compound (3 eq.) in DMF and add DIPEA (3.1 eq.) to neutralize the hydrochloride salt. b. Activation: Add HOBt (3 eq.) and DIC (3 eq.) to the neutralized this compound solution and allow to pre-activate for 15 minutes. c. Coupling: Add the activated sarcosine solution to the resin and agitate for 4-6 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or the use of more potent coupling reagents like HATU.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data from a Representative Synthesis:
The following table summarizes typical results for the synthesis of a model N-methylated pentapeptide (e.g., Ac-Ala-Ala-Sar-Ala-Ala-NH₂).
| Step | Parameter | Value |
| Synthesis Scale | Resin Substitution | 0.5 mmol/g |
| Amount of Resin | 200 mg | |
| Coupling Efficiency | Per Step (qualitative) | >99% (by Kaiser test) |
| Cleavage | Crude Peptide Yield | 155 mg |
| Purification | Purified Peptide Yield | 95 mg |
| Overall Yield | 47.5% | |
| Analysis | Purity (by RP-HPLC) | >98% |
| Molecular Weight (MS) | Confirmed |
Role in the Synthesis of Bioactive Molecules: A Case Study
While specific, detailed examples in peer-reviewed literature are often part of larger synthetic schemes, the utility of sarcosine building blocks is evident in the development of various therapeutic agents. For instance, the incorporation of N-methylated amino acids is a key feature in the design of certain protease inhibitors and macrocyclic peptides aimed at disrupting protein-protein interactions.
Logical Relationship in Drug Discovery Funnel:
Impact on Signaling Pathways (Hypothetical)
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary role in the introduction of N-methylglycine residues allows for the synthesis of peptidomimetics with enhanced pharmacokinetic properties. The ability to improve metabolic stability and cell permeability makes it a key component in the development of next-generation peptide-based therapeutics. The protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this compound in pioneering drug discovery programs.
References
Methodological & Application
Coupling reagents compatible with H-Sar-OtBu.HCl for efficient peptide bond formation.
Application Notes & Protocols: Efficient Peptide Bond Formation with H-Sar-OtBu.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides incorporating N-methylated amino acids, such as Sarcosine (B1681465) (Sar), presents a significant challenge in peptide chemistry. This compound, the tert-butyl ester hydrochloride salt of sarcosine, is a common building block in this class. The N-methylation introduces steric hindrance that dramatically slows down the kinetics of peptide bond formation, potentially leading to incomplete reactions, low yields, and undesired side reactions.[1] The selection of an appropriate coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this compound. These notes provide a detailed guide to compatible coupling reagents, their performance, and optimized protocols for efficient peptide bond formation.
The fundamental process of forming a peptide bond involves two main steps: the activation of a carboxylic acid group on one amino acid, followed by a nucleophilic attack from the amino group of the next.[2][3] Coupling reagents are essential activators in this process.[1]
General Workflow for Peptide Coupling
The overall process involves the activation of an N-protected amino acid and its subsequent reaction with the free amine of another amino acid, such as that provided by this compound after neutralization.
Caption: General workflow of peptide bond formation.
Comparative Performance of Coupling Reagents
Due to steric hindrance, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling N-methylated amino acids.[4] More potent activating reagents are required. Modern coupling reagents are typically categorized as phosphonium (B103445) or aminium/uronium salts, which generally provide higher reaction rates and minimize side reactions.[1] The choice of reagent depends on factors like desired reactivity, cost, safety, and potential side reactions.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages & Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings; fast reaction rates.[1][5] HOAt byproduct provides anchimeric assistance. | Based on potentially explosive HOAt.[1][2] Can cause guanidinylation of the N-terminal amine if used in excess. Higher cost.[5] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Well-established, effective for routine synthesis.[4][5] Byproducts are generally soluble.[1][2] | Less reactive than HATU for difficult couplings.[5] Can also cause guanidinylation. Based on potentially explosive HOBt.[2] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Efficiency is comparable or superior to HATU.[2][5] Safer, as it is based on OxymaPure instead of explosive triazoles.[2] Reduced allergenic potential.[2] | Limited solution stability compared to HBTU.[6] Can still cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization.[1][4] Does not cause guanidinylation, making it "cleaner" for difficult couplings where excess reagent may be needed. | Byproduct (HMPA from BOP) can be carcinogenic; PyBOP avoids this but is more expensive.[2][4] Solutions in DMF have moderate stability.[6] |
| PyAOP | Phosphonium Salt | Very High | Low | Analogue of PyBOP based on HOAt, making it highly effective for coupling N-methyl amino acids.[4][6] | More expensive than PyBOP. Based on potentially explosive HOAt. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | Cost-effective and widely used for standard couplings.[4] | Can be less efficient for sterically hindered couplings like with H-Sar-OtBu.[5] Byproduct (DCU from DCC) has low solubility, DIC is preferred for SPPS.[2][4] |
Reagent Selection Strategy
Choosing the optimal reagent requires balancing efficiency, safety, and cost. For a challenging coupling involving this compound, high-efficiency reagents are strongly recommended.
Caption: Decision tree for selecting a suitable coupling reagent.
Experimental Protocols
The following are generalized protocols for solution-phase peptide coupling to this compound. For solid-phase peptide synthesis (SPPS), equivalents are calculated relative to the resin loading capacity.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with sterically hindered amino acids.
Materials & Reagents:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), 1M HCl, Saturated NaHCO₃, Brine for work-up
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Amine Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature.
-
Amino Acid Activation (Pre-activation): In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this mixture. Stir at room temperature for 2-5 minutes. The solution may change color.[5]
-
Coupling Reaction: Add the activated amino acid solution from step 2 to the neutralized sarcosine solution from step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash chromatography on silica (B1680970) gel.
Protocol 2: Guanidinylation-Free Coupling using PyBOP
This protocol is ideal when the use of excess reagent is anticipated or when complete avoidance of guanidinylation side products is necessary.
Materials & Reagents:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
Reagent Solution: In a round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Coupling Initiation: Add PyBOP (1.1 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Let the reaction proceed at room temperature. Monitor its completion by TLC or LC-MS (typically 2-16 hours). For very slow couplings, a small excess of PyBOP can be added to drive the reaction to completion.[1]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Workflow for Experimental Coupling
Caption: Step-by-step experimental workflow for peptide coupling.
References
Application Notes and Protocols for the Deprotection of the Boc Group from H-Sar-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The removal of the N-terminal Boc protecting group from its precursor, Boc-Sar-OtBu, is a critical step in its utilization.
These application notes provide detailed protocols for the efficient deprotection of the Boc group from Boc-Sar-OtBu to yield H-Sar-OtBu as its hydrochloride salt. The primary methods discussed involve acidic cleavage using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are the most common and effective reagents for this transformation.[3][4]
Deprotection Methods Overview
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[5]
Two main acidic reagents are predominantly used for Boc deprotection:
-
Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group, typically used in a solution with a scavenger in dichloromethane (B109758) (DCM).[1][6]
-
Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent like dioxane, offering a reliable and often milder alternative to TFA.[7][8]
The choice of method can depend on the presence of other acid-sensitive functional groups in the molecule and desired work-up conditions. For this compound, where the tert-butyl ester is also acid-labile, careful control of reaction conditions is crucial to achieve selective deprotection of the Boc group. However, studies have shown that selective deprotection of the Nα-Boc group in the presence of tert-butyl esters can be achieved.[7][9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amino acid tert-butyl esters, including substrates analogous to Boc-Sar-OtBu.
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 4 M HCl | Dioxane | Room Temp | 30 min | >95 | [7] |
| 25% TFA | DCM | Room Temp | 2 h | Not specified | [6] |
| 50% TFA | DCM | Not specified | 15-25 min | Not specified | [10] |
| Neat TFA | - | Not specified | Not specified | Not specified | [10][11] |
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane
This protocol is a highly efficient and selective method for the deprotection of the Boc group in the presence of a tert-butyl ester.[7]
Materials:
-
Boc-Sar-OtBu
-
4 M HCl in 1,4-dioxane (B91453)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Sar-OtBu in a minimal amount of 4 M HCl in 1,4-dioxane in a round-bottom flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether and triturate to precipitate the this compound salt.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used protocol for Boc deprotection.[1][6]
Materials:
-
Boc-Sar-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Sar-OtBu in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, creating a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Precipitate the product by adding cold anhydrous diethyl ether.
-
Collect the H-Sar-OtBu.TFA salt by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the HCl salt, further salt exchange steps would be necessary.
Visualizations
Caption: General workflow for the deprotection of Boc-Sar-OtBu.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
Characterization of Sarcosine-Containing Peptides: Application Notes and Protocols for HPLC and NMR Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine (B1681465) (N-methylglycine) is an N-methylated amino acid that, when incorporated into peptides, can significantly influence their conformational properties, stability against enzymatic degradation, and cell permeability. These characteristics make sarcosine-containing peptides attractive candidates in drug development and peptidomimetic studies. Accurate and detailed characterization is crucial to understanding their structure-activity relationships. This document provides detailed application notes and protocols for the characterization of these peptides using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: HPLC for Quantification and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for the analysis and purification of peptides.[1][2] It separates molecules based on their hydrophobicity. For sarcosine-containing peptides, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides a robust method for purity assessment, stability studies, and quantification in complex biological matrices.[3][4]
Application Note: Quantification of Glycyl-Sarcosine (Gly-Sar) in Cell Lysates
This application note describes a sensitive UPLC-MS/MS method for the quantification of the dipeptide Gly-Sar, a stable model peptide used in transporter studies, from Caco-2 cell lysates.[4][5] The N-methylated peptide bond in Gly-Sar increases its stability against enzymatic degradation, making it an ideal substrate for studying peptide transporters like PEPT-1.[4]
Workflow for HPLC-MS/MS Quantification of Peptides
Caption: Workflow for peptide quantification by UPLC-MS/MS.
Protocol: UPLC-MS/MS Quantification of Gly-Sar
This protocol is adapted from a validated method for quantifying Gly-Sar in cell homogenates.[4]
1. Sample Preparation (from 96-well plates):
-
Wash Caco-2 cells with a suitable buffer (e.g., MES buffer).
-
Lyse cells by adding 100 µL of cold RIPA buffer with protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the plate at 15,000 x g for 15 minutes at 4°C.
-
Collect 50 µL of the supernatant for analysis.
2. Preparation of Standards:
-
Prepare a stock solution of Gly-Sar in a water/acetonitrile (95/5, v/v) mixture with 0.1% formic acid.
-
Create a series of calibration standards by spiking the stock solution into a blank matrix (cell lysate from untreated cells) to achieve final concentrations ranging from 0.1 to 1000 ng/mL.[5]
3. UPLC-MS/MS System and Conditions:
-
System: Waters Acquity Classic UPLC® with a Xevo TQ-XS mass spectrometer.[4]
-
Column: Waters Cortecs UPLC® HILIC (90 Å, 1.6 µm, 2.1 × 50 mm).[4]
-
Mobile Phase A: Water/Acetonitrile (95/5, v/v) + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 60°C.[4]
-
Injection Volume: 10 µL.[4]
-
Gradient: An isocratic elution of 16% A / 84% B is used for 3 minutes to elute Gly-Sar.[5] A column wash step can be subsequently performed.[5]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Quantification is performed using Selected Reaction Monitoring (SRM).[4]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of Gly-Sar in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance of a typical UPLC-MS/MS method for sarcosine-containing dipeptide quantification.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in 50 µL cell homogenate | [4] |
| Dynamic Range | 0.1 - 1000 ng/mL | [5] |
| Column Type | HILIC | [4] |
| Mobile Phase Modifier | 0.1% Formic Acid | [4] |
| Total Run Time | ~4.5 minutes (including wash) | [5] |
Section 2: NMR for Structural Characterization
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7] For peptides containing sarcosine, which lacks an amide proton, specific NMR experiments are crucial for resonance assignment and conformational analysis. NMR can provide detailed information on cis/trans isomerization around the peptide bond preceding the sarcosine residue, local conformational biases, and overall peptide folding.[8]
Application Note: Structural Elucidation of a Sarcosine-Containing Peptide
This note outlines the general strategy for characterizing a synthetic peptide containing one or more sarcosine residues. The absence of the amide proton at the sarcosine nitrogen requires a modified approach to the standard sequential assignment procedure.
The workflow relies on a series of 2D NMR experiments to connect adjacent amino acid residues. The key is to "walk" along the peptide backbone using through-bond (COSY, TOCSY) and through-space (NOESY) correlations.
Workflow for NMR-Based Peptide Structure Determination
Caption: General workflow for peptide structure analysis using NMR.
Protocol: General NMR Analysis of a Sarcosine Peptide
1. Sample Preparation:
-
Ensure the peptide is of high purity (>95%), as determined by HPLC and MS.
-
Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or 100% D₂O, to a concentration of 1-2 mM.[9] The use of H₂O is necessary to observe exchangeable amide protons of non-sarcosine residues.
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).[9]
-
Transfer the sample (approx. 0.5 mL) to a high-quality NMR tube.
2. NMR Experiments:
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample quality, concentration, and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system. It is used to identify the type of amino acid (e.g., Leu, Val, etc.).[6] For sarcosine, it will show a correlation between the N-methyl protons and the α-protons.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This provides information about protons that are coupled through 2-3 bonds, helping to confirm assignments made from TOCSY.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[10] This allows for sequential assignment by observing NOEs between a proton on one residue and a proton on an adjacent residue (e.g., Hα(i) to NH(i+1)). For a residue preceding sarcosine (residue i), the key sequential NOE will be from Hα(i) to the N-methyl protons of sarcosine(i+1).
3. Data Analysis:
-
Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of all amino acids.
-
Sequential Assignment: Use the NOESY spectrum to order the spin systems according to the peptide sequence.
-
Structural Restraints: Measure the intensities of NOE cross-peaks to estimate interproton distances.
-
Structure Calculation: Use molecular dynamics software to generate a family of 3D structures that are consistent with the experimental distance restraints.
NMR Data Summary: Sarcosine Chemical Shifts
The chemical environment within a peptide heavily influences chemical shifts. However, typical ranges for sarcosine residues are provided below.
| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| α-CH₂ | ~3.8 - 4.2 | ~55 - 58 |
| N-CH₃ | ~2.8 - 3.2 (cis); ~2.3 - 2.7 (trans) | ~35 - 38 |
| Carbonyl C | Not Applicable | ~170 - 174 |
Note: The N-methyl (N-CH₃) proton chemical shift is particularly sensitive to the cis/trans conformation of the preceding peptide bond.
References
- 1. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. | Semantic Scholar [semanticscholar.org]
- 4. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. youtube.com [youtube.com]
Applications of Sarcosine tert-Butyl Ester Hydrochloride (H-Sar-OtBu.HCl) in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacological properties such as improved stability, bioavailability, and receptor selectivity. Among the various classes of peptidomimetics, peptoids, or oligo-N-substituted glycines, have emerged as a particularly promising platform. Their synthesis is straightforward, and a vast chemical space can be explored by varying the side chains. Sarcosine (B1681465) (N-methylglycine), the simplest N-substituted amino acid, is a key building block in this field. Its tert-butyl ester hydrochloride salt, H-Sar-OtBu.HCl, serves as a valuable precursor for the incorporation of sarcosine units into peptidomimetic structures, particularly in the synthesis of peptoids and for N-methylation of peptides.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on its role in creating N-methylated amino acid monomers for solid-phase synthesis and its application in solution-phase synthesis.
Key Applications of this compound in Peptidomimetic Synthesis
This compound is primarily utilized in two main areas of peptidomimetic synthesis:
-
As a precursor for N-terminally protected sarcosine monomers: The most common application is in the synthesis of Fmoc-Sar-OH or Boc-Sar-OH. These protected monomers are then used in standard solid-phase peptide synthesis (SPPS) to introduce N-methylated residues into a peptide backbone. N-methylation can impart crucial properties to the resulting peptidomimetic, including:
-
Increased proteolytic stability: The N-methyl group sterically hinders the approach of proteases, preventing the cleavage of the adjacent peptide bond.
-
Conformational constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the local and global conformation of the peptide chain. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target.
-
Improved membrane permeability: The removal of the amide proton can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.
-
-
In solution-phase synthesis of peptoid dimers or short oligomers: this compound can be used directly in solution-phase coupling reactions to create small peptoid fragments. The tert-butyl ester provides a stable protecting group for the C-terminus, while the free secondary amine can be coupled with an activated carboxylic acid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and DMF |
| Storage Conditions | Store at 2-8 °C, protect from moisture |
Table 2: Comparison of Coupling Reagents for Sarcosine Incorporation
While specific quantitative data for the coupling efficiency of this compound in all contexts is not extensively documented in single studies, the following table summarizes the general performance of common coupling reagents for sterically hindered N-methylated amino acids like sarcosine.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages |
| HATU/HBTU | Uronium Salt | Very High | Low | Fast reaction times, high yields.[1] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency, safer byproducts.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization.[2] |
| DIC/HOBt | Carbodiimide | Moderate to High | Low (with HOBt) | Cost-effective, suitable for routine synthesis.[1] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Sar-OH from this compound
This protocol describes the synthesis of N-Fmoc-protected sarcosine, a key building block for incorporating sarcosine into peptidomimetics via solid-phase synthesis.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Free-basing of this compound:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (2 equivalents) in water while stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
-
Fmoc Protection:
-
To the above solution, add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Fmoc-Sar-OtBu:
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Fmoc-Sar-OtBu.
-
Purify the product by flash chromatography (silica gel, gradient of ethyl acetate in hexane).
-
-
Deprotection of the tert-Butyl Ester:
-
Dissolve the purified Fmoc-Sar-OtBu in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether to afford Fmoc-Sar-OH as a white solid.
-
Protocol 2: Solid-Phase Synthesis of a Peptoid using the Submonomer Method
This protocol outlines the general and widely used "submonomer" method for solid-phase peptoid synthesis. While this compound is not directly used in this iterative cycle, the resulting peptoid is a key class of peptidomimetics derived from N-substituted glycines.
Materials:
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
Primary amine (e.g., methylamine, benzylamine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Acylation Step:
-
In a separate vessel, pre-activate bromoacetic acid (10 equivalents) with DIC (10 equivalents) in DMF for 5 minutes.
-
Add the activated bromoacetic acid solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin with DMF (5x).
-
-
Displacement Step:
-
Add a solution of the desired primary amine (20 equivalents) in DMF to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Iteration:
-
Repeat steps 2 and 3 for each subsequent monomer to be added to the peptoid chain.
-
-
Cleavage and Deprotection:
-
Wash the final peptoid-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to collect the peptoid pellet, wash with cold ether, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflows for the synthesis of Fmoc-Sar-OH and a peptoid.
Caption: Logical relationships of this compound in peptidomimetic synthesis.
Conclusion
This compound is a versatile and valuable building block in the synthesis of peptidomimetics. Its primary role as a precursor to protected sarcosine monomers enables the straightforward incorporation of N-methylated residues into peptide backbones, imparting beneficial properties such as enhanced stability and conformational rigidity. Furthermore, its utility in solution-phase synthesis allows for the construction of short peptoid fragments. The protocols and information provided herein offer a foundation for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptidomimetic therapeutics.
References
Application Notes and Protocols: H-Sar-OtBu.HCl for N-Methylation in Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptide backbones is a critical chemical modification in drug discovery and peptide science. This modification can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation to favor bioactive structures. Sarcosine (B1681465) (N-methylglycine), the simplest N-methylated amino acid, is frequently incorporated into peptide sequences to introduce these beneficial characteristics.
While H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a stable, commercially available derivative of sarcosine, its direct application in standard Fmoc-based solid-phase peptide synthesis (SPPS) is not the conventional approach. Standard SPPS protocols necessitate the use of an N-terminally protected amino acid, such as Fmoc-Sar-OH, to control the stepwise elongation of the peptide chain. Direct use of this compound, which has a free N-terminus, would lead to uncontrolled polymerization during the coupling step.
These application notes will therefore focus on the standard and recommended methodology for introducing sarcosine into peptide chains using Fmoc-Sar-OH . We will provide detailed protocols for its efficient coupling, address the challenges associated with N-methylated amino acids, and discuss the cleavage of tert-butyl protecting groups, which is relevant to the "OtBu" moiety of this compound in the context of C-terminal ester protection.
Challenges in Incorporating N-Methylated Amino Acids
The primary challenge in coupling N-methylated amino acids like Fmoc-Sar-OH is steric hindrance. The presence of the methyl group on the amide nitrogen slows down the coupling reaction compared to its non-methylated counterpart. This can lead to incomplete coupling and the formation of deletion sequences. To overcome this, more potent coupling reagents and optimized reaction conditions are required.
Recommended Coupling Reagents for Fmoc-Sar-OH
Standard coupling reagents such as HBTU/HOBt are often inefficient for coupling N-methylated amino acids. The use of stronger uronium or phosphonium (B103445) salt-based reagents is highly recommended. The most effective and commonly used reagents for this purpose are HATU and PyBOP.
Table 1: Comparison of Coupling Reagents for Fmoc-Sar-OH
| Coupling Reagent | Class | Key Advantages for N-Methylated Residues | Typical Excess (equiv.) | Typical Coupling Time |
| HATU | Uronium Salt | High reactivity, fast kinetics, minimizes racemization. Considered one of the most effective reagents for sterically hindered couplings. | 1.5 - 4.0 | 1 - 4 hours (or double coupling) |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization, avoids guanidinylation side products. A reliable alternative to HATU. | 1.5 - 4.0 | 1 - 4 hours (or double coupling) |
| HBTU/HOBt | Uronium Salt/Benzotriazole | Less effective for N-methylated residues, often results in low yields and incomplete coupling. Not recommended. | - | - |
| DIC/HOBt | Carbodiimide | Generally not potent enough for efficient coupling of N-methylated amino acids. Not recommended. | - | - |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing a sarcosine residue using Fmoc-Sar-OH. These protocols assume a standard Fmoc/tBu strategy on a rink amide or Wang resin.
Protocol 1: Coupling of Fmoc-Sar-OH using HATU
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Sar-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of the resin and wash it thoroughly. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Proceed to the deprotection and coupling of the next amino acid in the sequence.
-
Protocol 2: Coupling of Fmoc-Sar-OH using PyBOP
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Sar-OH
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activation mixture immediately to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Double coupling may be required.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, step 3.
-
-
Chain Elongation:
-
Proceed to the deprotection and coupling of the next amino acid.
-
Final Cleavage and Deprotection
The "OtBu" (tert-butyl ester) group of this compound is a protecting group for the carboxylic acid. In the context of SPPS, a tert-butyl group is commonly used to protect the side chains of acidic amino acids (Asp, Glu) and as part of some resin linkers to yield a C-terminal carboxylic acid upon cleavage. The final step of the synthesis involves cleaving the peptide from the resin and simultaneously removing all side-chain protecting groups, including any tert-butyl groups.
Table 2: Standard Cleavage Cocktail for tBu Group Removal
| Reagent | Composition | Cleavage Time | Scavengers | Purpose of Scavengers |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 hours | Water, Phenol, Thioanisole, EDT | To quench the highly reactive tert-butyl cations generated during cleavage, preventing side reactions such as re-alkylation of sensitive residues (e.g., Trp, Cys, Met). |
| TFA/TIPS/H₂O | TFA / Triisopropylsilane / H₂O (95:2.5:2.5) | 2-4 hours | Triisopropylsilane (TIPS), Water | TIPS is a very effective scavenger for tert-butyl cations. |
Protocol 3: Final Cleavage of the Peptide
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Cleavage Cocktail (e.g., Reagent K)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Workflows and Concepts
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Sar-OH.
Caption: Conceptual diagram of the coupling reaction for Fmoc-Sar-OH.
Caption: Logical relationship in the final cleavage and deprotection step.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Sar-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sarcosine (B1681465) tert-butyl ester hydrochloride (H-Sar-OtBu.HCl) in solution-phase peptide synthesis (SPPS). The following sections detail the principles, experimental procedures, and data presentation for the synthesis of peptides incorporating sarcosine, a key N-methylated amino acid often employed to enhance the pharmacokinetic properties of therapeutic peptides.
Introduction to Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis is a classical and highly effective method for producing peptides on a large scale.[1] It involves the stepwise coupling of amino acid residues in a homogenous solvent system. The use of protected amino acid derivatives is crucial to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[1]
This compound is a derivative of sarcosine (N-methylglycine) where the carboxylic acid group is protected as a tert-butyl (OtBu) ester.[2] This protection strategy offers several advantages in solution-phase synthesis:
-
Stability: The tert-butyl ester is stable under the basic or neutral conditions typically used for peptide coupling.[3]
-
Facile Removal: The OtBu group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), allowing for the deprotection of the C-terminus when required.[3][4]
-
Improved Solubility: The tert-butyl group can enhance the solubility of the amino acid derivative and subsequent peptide fragments in organic solvents.
This document provides generalized protocols for the coupling of an N-terminally protected amino acid to this compound to form a dipeptide, followed by the deprotection of the tert-butyl ester.
Data Presentation
The following tables summarize the key reagents and reaction conditions for the synthesis and deprotection steps.
Table 1: Reagents for Dipeptide Synthesis (e.g., Boc-Xaa-Sar-OtBu)
| Component | Role | Typical Molar Equivalents |
| N-α-Protected Amino Acid (e.g., Boc-Ala-OH) | N-terminal residue | 1.0 |
| This compound | C-terminal residue | 1.0 - 1.1 |
| Coupling Agent (e.g., DCC, EDC.HCl) | Activates the carboxylic acid | 1.0 - 1.2 |
| Additive (e.g., HOBt) | Reduces racemization and side reactions | 1.0 - 1.2 |
| Base (e.g., DIEA, NMM) | Neutralizes HCl salt and facilitates coupling | 2.0 - 2.5 |
| Solvent (e.g., DCM, DMF) | Reaction medium | - |
Table 2: Reagents for C-Terminal Deprotection
| Component | Role | Typical Concentration/Volume |
| Protected Dipeptide (e.g., Boc-Xaa-Sar-OtBu) | Substrate | - |
| Trifluoroacetic Acid (TFA) | Deprotection agent | 25-50% (v/v) in DCM |
| Scavenger (e.g., Triisopropylsilane - TIS) | Traps reactive carbocations | ~2.5% (v/v) |
| Solvent (e.g., Dichloromethane - DCM) | Reaction medium | - |
Experimental Protocols
The following are generalized protocols for the use of this compound in the solution-phase synthesis of a dipeptide.
Protocol 1: Synthesis of an N-Protected Dipeptide (e.g., Boc-Ala-Sar-OtBu)
This protocol describes the coupling of Boc-Alanine to this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
N-α-Boc-Alanine (Boc-Ala-OH)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1M HCl (aq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (aq)
-
Brine (saturated NaCl solution) (aq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF.
-
In a separate flask, suspend this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add DIEA (2.5 eq.) to the this compound suspension and stir until the solution becomes clear.
-
Add the solution from step 3 to the solution from step 1.
-
To the combined solution at 0 °C, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Protocol 2: C-Terminal Deprotection of the Dipeptide
This protocol describes the removal of the tert-butyl ester from the synthesized dipeptide using trifluoroacetic acid.
Materials:
-
Protected Dipeptide (e.g., Boc-Ala-Sar-OtBu)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
Procedure:
-
Dissolve the protected dipeptide (1.0 eq.) in DCM.
-
Add TIS (2.5% v/v) to the solution to act as a scavenger.[5]
-
Slowly add TFA to the solution at room temperature to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by recrystallization or chromatography.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the described peptide synthesis.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Logical steps in dipeptide synthesis.
References
Protecting Group Strategies for Multi-Step Synthesis Involving H-Sar-OtBu.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) in multi-step peptide synthesis. Sarcosine (B1681465), an N-methylated amino acid, is often incorporated into peptide structures to enhance their metabolic stability, conformational properties, and cell permeability. The tert-butyl ester provides a robust protecting group for the C-terminus, compatible with common N-terminal protecting group strategies. This document outlines key protecting group strategies, detailed experimental protocols, and quantitative data to facilitate the successful incorporation of this compound into complex peptide sequences.
Overview of Protecting Group Strategies
The successful synthesis of peptides containing this compound hinges on the selection of an orthogonal protecting group strategy. This ensures that the N-terminal protecting group can be selectively removed without cleaving the C-terminal tert-butyl ester or any side-chain protecting groups. The two most common strategies are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: This is often the preferred method for solid-phase peptide synthesis (SPPS).[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary N-terminal protection and is cleaved under mild basic conditions (e.g., piperidine), which are orthogonal to the acid-labile tert-butyl (tBu) and other common acid-labile side-chain protecting groups.[1][3]
-
Boc/Bzl Strategy: In this approach, the tert-butyloxycarbonyl (Boc) group serves as the temporary N-terminal protecting group and is removed with moderate acid (e.g., trifluoroacetic acid, TFA).[4] Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed under harsher acidic conditions (e.g., HF) or by hydrogenolysis at the end of the synthesis. The C-terminal tert-butyl ester of this compound is compatible with the Boc strategy, as both are acid-labile, but selective removal of the N-Boc group in the presence of the OtBu ester requires carefully controlled conditions.[2][5]
The choice between these strategies depends on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive residues.
Quantitative Data Summary
The efficiency of coupling and deprotection steps is critical for the overall success of the synthesis. The following tables summarize expected yields and key considerations for different protecting group and coupling strategies with this compound.
Table 1: Comparison of N-Terminal Protecting Groups for Sarcosine
| N-Terminal Protecting Group | Deprotection Conditions | Typical Yield (Coupling) | Typical Yield (Deprotection) | Orthogonality with OtBu | Key Considerations |
| Fmoc | 20% Piperidine (B6355638) in DMF | >90% | >95% | Yes | Preferred for SPPS due to mild deprotection.[1][2] |
| Boc | 25-50% TFA in DCM | >90% | >95% | Partial (requires careful control) | Can be used in solution-phase; risk of OtBu cleavage.[2][5] |
| Cbz | H₂, Pd/C or HBr/AcOH | ~85-95% | >90% | Yes | Orthogonal to both Boc and Fmoc; not suitable for peptides with other reducible groups.[1] |
Table 2: Performance of Common Coupling Reagents with this compound
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, effective for sterically hindered couplings like N-methylated amino acids.[6][7] | Higher cost. |
| HBTU | Uronium Salt | High | Low | Well-established and reliable for routine synthesis.[7] | Can be less effective for difficult sequences compared to HATU.[7] |
| DIC/HOBt | Carbodiimide/ Additive | High | Low (with HOBt) | Cost-effective, minimal racemization when HOBt is used. | Byproduct (DIU) can be difficult to remove in solution phase. |
| COMU | Uronium Salt | Very High | Very Low | Excellent performance, even with sterically hindered amino acids. | Higher cost. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy on a solid support.
General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound in Fmoc-SPPS
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7] Note: The Kaiser test is not suitable for detecting the secondary amine of sarcosine. A chloranil (B122849) test can be used as an alternative.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).
-
Protocol 2: Selective N-Boc Deprotection in the Presence of a C-terminal OtBu Ester
This protocol is for solution-phase synthesis and requires careful control to achieve selectivity.
Materials:
-
Boc-Sar-OtBu
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MeSO₃H)
-
tert-Butyl Acetate (tBuOAc) or a mixture of tBuOAc and Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-Sar-OtBu substrate in tBuOAc or a 4:1 mixture of tBuOAc:DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 to 3.0 equivalents of concentrated H₂SO₄ or MeSO₃H.[5]
-
Stir the reaction at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding the mixture to a cold, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Note: The success of this selective deprotection relies on the irreversible loss of CO₂ from the Boc group upon cleavage, which drives the reaction forward even under conditions that are slow to cleave the tert-butyl ester.[5]
Logical Relationships in Protecting Group Strategy
The selection of a protecting group strategy involves considering the orthogonality of all protecting groups present in the peptide.
Caption: Orthogonality in Fmoc/tBu and Boc/Bzl protecting group strategies.
Conclusion
The incorporation of this compound into peptide sequences can be achieved with high efficiency through the careful selection and implementation of orthogonal protecting group strategies. The Fmoc/tBu strategy is generally recommended for SPPS due to its mild deprotection conditions, which are fully compatible with the tert-butyl ester of the sarcosine building block. For solution-phase synthesis, both Fmoc and Boc strategies can be employed, although the latter requires careful control to ensure selective deprotection. The use of high-efficiency coupling reagents such as HATU is beneficial for overcoming the steric hindrance associated with N-methylated amino acids, leading to higher yields and purities of the final peptide product.
References
Application Notes and Protocols for Scale-Up of Peptide Synthesis Featuring H-Sar-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide structures is a critical strategy in modern drug design. It offers the ability to modulate peptide conformation, enhance metabolic stability by increasing resistance to enzymatic degradation, and improve membrane permeability. H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a key building block for introducing sarcosine into peptide sequences. Its tert-butyl ester protection of the C-terminus allows for straightforward integration into both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS) workflows.
This document provides detailed application notes and protocols for the scale-up of peptide synthesis using this compound. It addresses key considerations for transitioning from laboratory-scale to pilot- and manufacturing-scale production, focusing on process optimization, impurity control, and overall efficiency. Both SPPS and LPPS methodologies are discussed, providing a comprehensive guide for researchers and drug development professionals.
Materials and Reagents
For the successful scale-up of peptide synthesis incorporating this compound, high-quality reagents are paramount. The following table provides a summary of typical materials used in both SPPS and LPPS processes.
| Category | Material | Grade/Purity | Supplier Example | Notes |
| Amino Acids | This compound | ≥98% | SCBT, AAPPTec | Ensure low water content. |
| Fmoc-protected amino acids | ≥99% | Various | For SPPS. | |
| Boc-protected amino acids | ≥99% | Various | For LPPS or Boc-SPPS. | |
| Resins (SPPS) | 2-Chlorotrityl chloride (2-CTC) resin | 1.0-1.6 mmol/g | Various | Acid-labile, suitable for protected fragment synthesis. |
| Rink Amide resin | 0.4-0.8 mmol/g | Various | For C-terminal amide peptides. | |
| Coupling Reagents | HATU, HBTU, DIC, HOBt | ≥99% | Various | Selection depends on scale and sequence. |
| Bases | Diisopropylethylamine (DIEA) | Peptide synthesis grade | Various | Used for neutralization and coupling activation. |
| Piperidine (B6355638) | Peptide synthesis grade | Various | For Fmoc deprotection in SPPS. | |
| Solvents | Dimethylformamide (DMF) | Peptide synthesis grade | Various | Primary solvent for SPPS and LPPS. |
| Dichloromethane (DCM) | ACS grade or higher | Various | Used for washing and some reaction steps. | |
| Acetonitrile (ACN) | HPLC grade | Various | Used in purification. | |
| Cleavage/Deprotection | Trifluoroacetic acid (TFA) | ≥99% | Various | For cleavage from resin and removal of acid-labile protecting groups. |
| Scavengers | Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) | ≥98% | Various | Used during cleavage to prevent side reactions. |
Scale-Up Considerations for Peptide Synthesis
Transitioning from small-scale to large-scale peptide synthesis introduces several challenges that must be addressed to ensure a robust and reproducible process.
Solid-Phase Peptide Synthesis (SPPS) Scale-Up
SPPS is a popular method for peptide synthesis due to its ease of automation and purification of intermediates.[1] However, scaling up SPPS presents challenges related to reaction kinetics, reagent stoichiometry, and physical handling of the resin.
Key Considerations for SPPS Scale-Up:
-
Resin Selection: For larger peptides, a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is often preferred to minimize aggregation of growing peptide chains.[1]
-
Solvent and Reagent Volumes: Maintaining efficient mixing and washing becomes critical at larger scales. Solvent-to-resin ratios need to be optimized to ensure complete reaction and removal of impurities.
-
Heat Management: The exothermic nature of coupling reactions can lead to localized heating, potentially causing side reactions. Jacketed reaction vessels with temperature control are recommended.
-
Reaction Monitoring: In-process controls (IPCs) such as the Kaiser test or HPLC analysis of cleaved aliquots are crucial to ensure complete coupling and deprotection at each step.
Solution-Phase Peptide Synthesis (LPPS) Scale-Up
LPPS, or liquid-phase peptide synthesis, is often favored for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be challenging to produce via solid-phase techniques.[2] This method can be more cost-effective for large quantities as it avoids the use of expensive resins.
Key Considerations for LPPS Scale-Up:
-
Solubility: Maintaining the solubility of the growing peptide chain is a primary challenge. Careful selection of solvents and protecting groups is essential.
-
Purification of Intermediates: Unlike SPPS, intermediates in LPPS require purification after each step, typically through extraction or crystallization.[3] This can be labor-intensive but ensures high purity of the final product.
-
Stoichiometry and Reaction Control: Precise control over reagent addition and reaction temperature is critical to minimize side reactions and maximize yield.
-
Work-up Procedures: Efficient and scalable work-up procedures, such as liquid-liquid extractions, are necessary to isolate the product.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in both SPPS and LPPS. These should be optimized for each specific peptide sequence.
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol describes the manual coupling of the first amino acid, this compound, to a 2-chlorotrityl chloride (2-CTC) resin.
Workflow for SPPS Resin Loading:
Caption: SPPS workflow for loading the first amino acid.
Procedure:
-
Resin Swelling: Swell 2-CTC resin (1.0 eq, based on substitution) in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (2.0 eq) in DMF. Add DIEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Coupling: Add the neutralized this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Quantitative Data for SPPS Loading:
| Parameter | Lab-Scale (1 g resin) | Pilot-Scale (100 g resin) |
| 2-CTC Resin | 1.0 g (1.2 mmol) | 100 g (120 mmol) |
| This compound | 0.44 g (2.4 mmol) | 44 g (240 mmol) |
| DIEA | 0.45 mL (2.64 mmol) | 45 mL (264 mmol) |
| DMF (Swelling) | 10 mL | 1 L |
| DMF (Coupling) | 5 mL | 500 mL |
| Capping Solution | 10 mL | 1 L |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Loading | 0.8-1.0 mmol/g | 0.7-0.9 mmol/g |
Protocol 2: Dipeptide Synthesis in Solution-Phase using this compound
This protocol outlines the synthesis of a protected dipeptide, Boc-Ala-Sar-OtBu, in solution.
Workflow for LPPS Dipeptide Synthesis:
Caption: LPPS workflow for dipeptide synthesis.
Procedure:
-
Neutralization: In a reaction vessel, dissolve this compound (1.0 eq) in DCM. Add DIEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HATU (1.05 eq) in DMF. Cool to 0 °C and add DIEA (2.1 eq). Stir for 5 minutes to pre-activate.
-
Coupling: Add the activated Boc-Ala-OH solution to the neutralized this compound solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.
Quantitative Data for LPPS Dipeptide Synthesis:
| Parameter | Lab-Scale (5 g this compound) | Pilot-Scale (500 g this compound) |
| This compound | 5.0 g (27.5 mmol) | 500 g (2.75 mol) |
| Boc-Ala-OH | 5.47 g (28.9 mmol) | 547 g (2.89 mol) |
| HATU | 11.0 g (28.9 mmol) | 1.1 kg (2.89 mol) |
| DIEA (Neutralization) | 5.1 mL (30.3 mmol) | 510 mL (3.03 mol) |
| DIEA (Activation) | 10.2 mL (60.5 mmol) | 1.02 L (6.05 mol) |
| DCM | 50 mL | 5 L |
| DMF | 25 mL | 2.5 L |
| Reaction Time | 12-16 hours | 16-24 hours |
| Typical Yield | 85-95% | 80-90% |
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group.
Logical Flow of Cleavage and Deprotection:
Caption: Cleavage and deprotection workflow.
Procedure:
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.
-
Isolation: Filter the resin and wash with a small amount of TFA.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance; Incomplete deprotection; Poor resin swelling. | Increase coupling time/temperature; Use a more powerful coupling reagent (e.g., HATU); Ensure complete deprotection with a fresh piperidine solution; Optimize swelling time and solvent. |
| Aggregation | Hydrophobic sequences; High resin loading. | Use a lower substitution resin; Add chaotropic salts (e.g., LiCl) to coupling reactions; Incorporate pseudoproline dipeptides. |
| Incomplete Deprotection of OtBu | Insufficient TFA exposure; Presence of scavengers that consume acid. | Increase cleavage time; Ensure appropriate scavenger concentration. |
| Peptide Insolubility after Cleavage | Aggregation of the unprotected peptide. | Lyophilize directly from the HPLC purification fractions; Use alternative solvents for dissolution such as 50% acetic acid or HFIP.[4] |
Conclusion
The successful scale-up of peptide synthesis using this compound requires careful consideration of the chosen synthetic strategy (SPPS or LPPS) and optimization of reaction parameters. By implementing robust process controls, appropriate analytical monitoring, and scalable purification methods, high-quality sarcosine-containing peptides can be manufactured efficiently. The protocols and considerations outlined in this document provide a foundation for developing a scalable and reproducible manufacturing process for novel peptide therapeutics.
References
Application Notes and Protocols for the Incorporation of H-Sar-OtBu.HCl in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic incorporation of Sarcosine (B1681465) tert-butyl ester hydrochloride (H-Sar-OtBu.HCl) in the synthesis of cyclic peptides. Sarcosine, an N-methylated amino acid, is a valuable building block for enhancing the pharmacokinetic properties of peptide therapeutics. Its incorporation can lead to improved metabolic stability, increased cell permeability, and even oral bioavailability.[1] This document outlines the primary methods for utilizing this compound, details experimental protocols, and presents relevant data to inform synthetic strategies.
Introduction to Sarcosine in Cyclic Peptides
N-methylation of peptide backbones is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide drugs, such as susceptibility to enzymatic degradation.[2] Sarcosine (Sar), the N-methylated form of glycine, offers several advantages:
-
Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, slowing down peptide degradation.
-
Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and encourage a more compact, membrane-permeable conformation.
-
Conformational Control: The presence of N-methylated residues influences the peptide backbone conformation, which can be crucial for receptor binding and biological activity.
This compound is a derivative of sarcosine where the C-terminus is protected as a tert-butyl (OtBu) ester. The OtBu group is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]
Strategic Incorporation of this compound
There are two primary strategies for incorporating this compound into a cyclic peptide synthesis workflow:
-
As the C-terminal residue for solution-phase cyclization: The free N-terminal amine of this compound allows for its direct use as the starting point for peptide synthesis on a resin, or for solution-phase fragment condensation. The OtBu protecting group on the C-terminus can be selectively deprotected to allow for head-to-tail cyclization in solution.
-
As an internal residue with in-situ N-terminal protection: While less conventional, it is theoretically possible to incorporate this compound as an internal residue. This would require an in-situ N-terminal protection step (e.g., with Fmoc-OSu) before coupling the next amino acid. This approach is less efficient than using the readily available Fmoc-Sar-OH.
The most common and efficient method for incorporating sarcosine is through the use of Fmoc-Sar-OH during standard Fmoc-SPPS. This compound is more strategically employed when a C-terminal sarcosine with a protected carboxyl group is desired for a subsequent solution-phase cyclization.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the synthesis of a linear peptide with C-terminal sarcosine, suitable for subsequent solution-phase cyclization.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Sarcosine):
-
Pre-activate a solution of this compound (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and base (e.g., DIPEA, 8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of sarcosine) or a Chloranil test.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 10 minutes.
-
Fmoc Deprotection of Subsequent Amino Acids:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each amino acid in the sequence.
-
Cleavage of the Protected Linear Peptide:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
To cleave the peptide while keeping the side-chain and C-terminal OtBu groups intact, use a mild cleavage cocktail such as 1% TFA in DCM. This will cleave the peptide from the Rink Amide resin.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Solution-Phase Head-to-Tail Cyclization
Materials:
-
Protected linear peptide with C-terminal Sar-OtBu
-
Cyclization reagents: HATU, PyBOP, or DPPA
-
Base: DIPEA or 2,4,6-Collidine
-
Solvent: DMF or DCM (high dilution)
-
Final deprotection cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Selective C-terminal Deprotection:
-
Dissolve the protected linear peptide in a suitable solvent.
-
Selectively deprotect the C-terminal OtBu group. This can be challenging without affecting other OtBu protecting groups. A more robust strategy is to use an orthogonal protecting group for the C-terminus from the start (e.g., Allyl ester, which can be removed with a palladium catalyst). If all protecting groups are OtBu, carefully controlled, mild acidic conditions can be attempted, but this may lead to premature side-chain deprotection.
-
-
Cyclization:
-
Dissolve the deprotected linear peptide in a large volume of DMF or DCM to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add the coupling reagent (e.g., HATU, 1.5-3 eq.) and base (e.g., DIPEA, 3-5 eq.).
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by HPLC-MS.
-
-
Final Deprotection and Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Treat the crude cyclic peptide with the final deprotection cocktail (95% TFA) for 2-4 hours to remove all remaining side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purify the cyclic peptide by preparative HPLC.
-
Data Presentation
Table 1: On-Resin Head-to-Tail Cyclization of a Model Peptide
| Cyclization Conditions | Temperature (°C) | Time (h) | Crude Purity (%) | Reference |
| DIC/Oxyma, Double Coupling | 50 | 2 | 28 | [4] |
| DIC/Oxyma, Single Coupling | 25 | 2 | 22 | [4] |
| DIC/Oxyma, Single Coupling | 75 | 0.5 | 25 | [4] |
Table 2: Solution-Phase Cyclization Yields for Different Peptides
| Peptide Sequence | Cyclization Reagent | Yield (%) | Reference |
| Linear Precursor of a 29-mer | HATU/DIPEA | 22 | [5] |
| Linear Precursor of a Hexapeptide | PyAOP/HOAt | 75 | [5] |
| Linear Precursor of a Heptapeptide | BOP-Cl | 75 | [5] |
Visualizations
Workflow for Synthesis and Solution-Phase Cyclization
Caption: Workflow for the synthesis of a cyclic peptide using this compound as the C-terminal residue.
On-Resin vs. Solution-Phase Cyclization Logic
Caption: Comparison of on-resin and solution-phase cyclization strategies.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to troubleshoot low coupling efficiency with H-Sar-OtBu.HCl?
Welcome to the technical support center for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low coupling efficiency encountered during peptide synthesis with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to couple?
This compound is the hydrochloride salt of the tert-butyl ester of sarcosine. Sarcosine, or N-methylglycine, is an N-methylated amino acid. The presence of the methyl group on the amide nitrogen introduces significant steric hindrance.[1] This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1]
Q2: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in low yield. What is the likely cause?
Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically hindered amino acids such as this compound.[1] The primary reason is that the activated species formed may not be reactive enough to overcome the steric barrier presented by the N-methyl group.
Q3: Are there specific storage and handling requirements for this compound that could affect its performance?
Yes, improper storage can affect the quality of this compound. It should be stored in sealed containers at 2-8°C, protected from moisture.[2][3] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[2] Degradation of the starting material will lead to a lower effective concentration and the introduction of impurities.
Q4: Could peptide aggregation be a factor in the low coupling efficiency?
Peptide aggregation, where the growing peptide chains clump together on the solid support, can block reactive sites and hinder reagent diffusion.[1] While this is sequence-dependent, the introduction of N-methylated residues can sometimes influence the secondary structure of the peptide and potentially contribute to aggregation.
Troubleshooting Guide for Low Coupling Efficiency
If you are experiencing low coupling efficiency with this compound, follow these troubleshooting steps:
Step 1: Evaluate Your Coupling Reagent
For sterically hindered amino acids, more potent coupling reagents are generally required. Consider switching from carbodiimide-based reagents to aminium/uronium or phosphonium (B103445) salts.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Coupling Efficiency | Key Advantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very High | Form highly reactive OAt or Oxyma esters, fast reaction rates, effective for hindered couplings.[1][4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also form highly reactive activated esters.[1] |
| Carbodiimides | DCC, DIC | Low to Moderate | Often inefficient for sterically hindered couplings.[1] |
Step 2: Optimize Reaction Conditions
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[1]
-
Extend Reaction Time: The reaction time may need to be extended from the standard 1-2 hours to several hours or even overnight to ensure completion.[1]
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 35-50°C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.
-
Solvent Choice: Ensure good solubility of all reagents. While DMF is standard, in cases of aggregation, switching to N-methylpyrrolidone (NMP) or adding a small amount of DMSO might be beneficial.[5]
Step 3: Neutralization of the Hydrochloride Salt
This compound is a salt. The free amine must be liberated by a base before it can participate in the coupling reaction. Ensure you are using a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Typically, 1.5 to 2 equivalents of base per equivalent of the amino acid salt are used.
Step 4: Monitor the Reaction
Use a qualitative test, such as the Kaiser test or the Chloranil test, to monitor the progress of the coupling reaction. The Kaiser test is not suitable for N-methylated amino acids like sarcosine; the Chloranil test is a more appropriate alternative for detecting secondary amines. A negative test indicates a complete reaction. If the test remains positive, a second coupling may be necessary.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a resin-bound peptide with a deprotected N-terminal amine.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Chloranil test to check for reaction completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General mechanism of peptide bond formation using HATU.
References
Identifying and minimizing side reactions when using H-Sar-OtBu.HCl.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when using H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) in your peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
This compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. Sarcosine (N-methylglycine) is an N-methylated amino acid. In peptide synthesis, the incorporation of N-methylated amino acids like sarcosine can offer several advantages, including increased proteolytic stability, enhanced membrane permeability, and the ability to induce specific peptide conformations. This compound is used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Q2: What are the primary challenges and potential side reactions associated with using this compound?
The main challenges when using this compound stem from its structure as an N-methylated amino acid with a tert-butyl ester protecting group. The key potential side reactions include:
-
Difficult Coupling Reactions: The secondary amine of sarcosine is sterically hindered by the N-methyl group, which can lead to slower and less efficient coupling reactions compared to primary amino acids. This may result in incomplete coupling and deletion sequences in the final peptide.
-
Diketopiperazine (DKP) Formation: When sarcosine is the N-terminal residue of a dipeptide attached to the resin, it can undergo intramolecular cyclization to form a diketopiperazine. This cleaves the dipeptide from the resin, leading to a loss of yield.
-
Side Reactions During TFA Cleavage: The tert-butyl ester is removed during the final trifluoroacetic acid (TFA) cleavage step. The released tert-butyl carbocations are reactive electrophiles that can modify sensitive amino acid residues in the peptide chain, such as tryptophan and methionine, if not properly scavenged.
-
Racemization: While sarcosine itself is achiral, adjacent chiral amino acids can be susceptible to racemization during the coupling of the sterically hindered N-methylated amino acid.
Q3: Are there any specific impurities in this compound that I should be aware of?
Commercially available this compound is generally of high purity (often >97-98% as determined by NMR and HPLC)[1][2][3]. However, potential impurities could arise from the synthesis process. These may include residual starting materials or byproducts from the esterification of sarcosine. It is always recommended to check the certificate of analysis for the specific lot you are using. While major impurities are unlikely to be a significant issue from reputable suppliers, trace amounts of reactive impurities could potentially interfere with sensitive coupling reactions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling.
-
Presence of deletion sequences in the final peptide analysis (LC-MS).
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance of the N-methyl Group | Use a more potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling N-methylated amino acids due to its high reactivity and ability to suppress racemization.[4][5] Other effective reagents include PyBOP and PyAOP.[5] |
| Suboptimal Reaction Conditions | Increase the coupling time and/or temperature. Double coupling (repeating the coupling step) can also improve yields.[6] Consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) which can improve reaction kinetics. |
| Insufficient Reagent Equivalents | Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[7] |
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, leading to low overall yield.
-
Identification of the cyclic dipeptide in the cleavage solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Sarcosine at the N-terminus of a Resin-Bound Dipeptide | If the sequence allows, avoid having sarcosine as the second amino acid to be coupled. If unavoidable, consider coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Sar-OH) to the resin. |
| Base-catalyzed Cyclization | Use a milder base for Fmoc deprotection if applicable, or minimize the time the N-terminal amine is exposed before the next coupling step. |
| Resin Type | For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can sometimes mitigate this side reaction due to the steric hindrance provided by the linker.[8] |
Issue 3: Side Reactions During Final Cleavage
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to sensitive residues.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Alkylation by Tert-butyl Cations | Use a cleavage cocktail containing scavengers to trap the tert-butyl cations. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9][10] For peptides containing particularly sensitive residues like tryptophan or methionine, more robust scavenger cocktails may be necessary.[10] |
| Oxidation of Sensitive Residues | For methionine-containing peptides, consider adding dithiothreitol (B142953) (DTT) to the cleavage cocktail to prevent oxidation.[8] |
| Incomplete Removal of Protecting Groups | Ensure a sufficient cleavage time (typically 2-4 hours) and an adequate volume of the cleavage cocktail.[10] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-Xaa-OH to H-Sar-OtBu-Resin
This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound sarcosine.
Materials:
-
Fmoc-deprotected H-Sar-OtBu-Resin
-
Fmoc-Xaa-OH (3-5 equivalents)
-
HATU (3-5 equivalents)[7]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[7]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected H-Sar-OtBu-resin in DMF or NMP.
-
In a separate vessel, dissolve the Fmoc-Xaa-OH and HATU in DMF or NMP.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[7] For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitor the reaction completion using a qualitative method like the Kaiser test (note: sarcosine will not give a positive Kaiser test, but the newly coupled primary amine will).
-
Wash the resin thoroughly with DMF or NMP to remove excess reagents.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Sar-OtBu
This protocol outlines the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[9][10] Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualizations
References
- 1. file.leyan.com [file.leyan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Strategies to improve the solubility of H-Sar-OtBu.HCl in reaction mixtures.
Welcome to the technical support center for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. It is a white to off-white crystalline solid commonly used as an intermediate in peptide synthesis and other organic syntheses.[1][2][3] As a salt, it is soluble in polar solvents like water and methanol.[4][5][6] Its solubility in non-polar organic solvents is limited in its salt form. The tert-butyl ester group, however, imparts good solubility in organic solvents once the hydrochloride is neutralized to the free amine.[5][7]
Q2: I am having trouble dissolving this compound in my reaction solvent. What am I doing wrong?
A2: A common issue is attempting to dissolve the hydrochloride salt directly in a non-polar or moderately polar aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), where its solubility is low. The key to solubilizing this compound in these common reaction solvents is to convert it to its free amine form in situ.
Q3: How do I perform an in situ neutralization to dissolve this compound?
A3: To dissolve this compound for a reaction, you should first suspend the solid in your organic solvent and then add a non-nucleophilic tertiary amine base. This base will neutralize the hydrochloride, forming the more soluble free amine. A common choice for this is Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). Typically, at least one equivalent of the base is required.
Q4: In which solvents is this compound known to be soluble?
A4: Quantitative solubility data is available for a limited number of solvents. For many common organic synthesis solvents, the most effective strategy is in situ neutralization to the more soluble free base.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | This compound as a salt has limited solubility in many common aprotic organic solvents like DCM, THF, and ethyl acetate. Refer to the solubility data table below. |
| Hydrochloride Salt Form | The protonated amine (hydrochloride salt) is significantly less soluble in organic solvents than the neutral free amine. |
| Insufficient Agitation or Sonication | For some solvents, like DMSO, physical assistance is necessary to achieve full dissolution.[1][8][9] |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility data for this compound.
| Solvent | Formula | Type | Solubility (mg/mL) | Molar Concentration (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100[1][8][9] | 0.55 | Ultrasonic assistance is recommended. Use of dry, fresh DMSO is advised as hygroscopic DMSO can impact solubility.[1][8][9] |
| Methanol (MeOH) | CH₃OH | Polar Protic | 150 | ~0.83 | Soluble.[4][6] |
| Water | H₂O | Polar Protic | Soluble | Not Specified | As a salt, it is expected to be soluble in water.[5][7] |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar Aprotic | Sparingly Soluble | Not Applicable | Used as a reaction solvent, but requires the addition of a base to achieve solubility of the free amine. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Sparingly Soluble | Not Applicable | A common solvent for peptide synthesis; requires the addition of a base to achieve solubility of the free amine. |
Experimental Protocols
Protocol 1: General Procedure for Solubilization in a Reaction Mixture via In Situ Neutralization
This protocol describes the standard method for preparing a solution of this compound for use in a typical coupling reaction (e.g., peptide synthesis).
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DMF, DCM, or THF)
-
A non-nucleophilic tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et3N))
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
To the reaction vessel, add this compound (1 equivalent).
-
Add the desired volume of anhydrous organic solvent to the vessel.
-
Begin stirring the suspension.
-
Slowly add the tertiary base (1.0 to 1.1 equivalents) to the suspension.
-
Continue to stir the mixture. The solid should dissolve as the free amine is formed, resulting in a clear solution ready for the addition of other reactants.
Visualizations
Below are diagrams illustrating the key relationships and workflows for improving the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Relationship between the salt and free amine forms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sarcosine tert-butyl ester 97 5616-81-9 [sigmaaldrich.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. chembk.com [chembk.com]
- 6. tert-Butyl sarcosinate hydrochloride | 5616-81-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing reaction times and temperatures for H-Sar-OtBu.HCl coupling.
Welcome to the technical support center for the optimization of reaction times and temperatures for H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient coupling experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound.
Issue 1: Incomplete or Slow Coupling Reaction
-
Possible Cause: Insufficient reactivity of the coupling agent, steric hindrance, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that this compound and the coupling reagents are of high purity and have been stored correctly to prevent degradation.[1]
-
Optimize Coupling Reagent: For sterically hindered couplings, stronger activating reagents like HATU or COMU are recommended.[2]
-
Increase Reagent Equivalents: A slight excess of the carboxylic acid and coupling reagent can help drive the reaction to completion.[3]
-
Elevate Temperature: Mild heating can sometimes overcome activation energy barriers, but should be done cautiously to avoid side reactions.[4] Monitor the reaction closely if increasing the temperature.
-
Extend Reaction Time: While some couplings are rapid, others may require longer reaction times for completion.[5] Monitor the reaction progress using TLC or LC-MS.[3]
-
Perform a Double Coupling: If a Kaiser test indicates the presence of free amines after the initial coupling, a second coupling can be performed.[2][6]
-
Issue 2: Presence of Side Products
-
Possible Cause: Side reactions such as racemization or the formation of by-products from the coupling reagent.
-
Troubleshooting Steps:
-
Control Temperature: Perform the coupling at 0 °C initially and then allow it to slowly warm to room temperature to minimize potential side reactions.[3]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the amine component (this compound) can minimize the exposure of the free amine to the coupling reagent, reducing side reactions.[3][7]
-
Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction without causing unwanted side reactions.[3][5]
-
Purification: If side products are formed, purification by flash column chromatography is often necessary to isolate the desired product.[3]
-
Issue 3: Difficulty in Product Isolation/Work-up
-
Possible Cause: Emulsion formation during aqueous work-up or poor solubility of the product.
-
Troubleshooting Steps:
-
Brine Wash: Use a saturated sodium chloride (brine) solution during the aqueous work-up to help break emulsions.[3]
-
Solvent Selection: Ensure the use of an appropriate organic solvent for extraction in which the product is soluble and the impurities are not.
-
Drying Agent: Thoroughly dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating the solvent.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for this compound coupling?
A1: A good starting point for the coupling of this compound is to use a highly efficient coupling reagent like HATU.[3][8] The reaction can be performed in an anhydrous polar aprotic solvent such as DMF.[3][5] It is advisable to start the reaction at 0 °C and then let it proceed at room temperature.[3]
Q2: How can I monitor the progress of the coupling reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] For solid-phase peptide synthesis, the Kaiser test is commonly used to detect the presence of free primary amines, indicating an incomplete reaction.[2][6]
Q3: What is the typical reaction time for this compound coupling?
A3: The reaction time can vary depending on the specific substrates and coupling reagents used. With a highly reactive reagent like HATU, the reaction is often complete within 1-4 hours.[3] However, with other reagents like EDC/HOBt, it may require 12-24 hours.[5]
Q4: What are the key differences in coupling this compound compared to H-Asp(OtBu)-OtBu.HCl?
A4: this compound is a derivative of sarcosine (B1681465) (N-methylglycine), while H-Asp(OtBu)-OtBu.HCl is a derivative of aspartic acid. The main difference is the side chain. The aspartic acid side chain in H-Asp(OtBu)-OtBu.HCl is prone to a significant side reaction called aspartimide formation under basic conditions.[2] This is not a concern for this compound. However, steric hindrance around the secondary amine of sarcosine might affect the coupling kinetics compared to the primary amine of the aspartic acid derivative.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Coupling
| Parameter | Recommended Condition | Notes |
| Coupling Reagent | HATU, HBTU, COMU, PyBOP, EDC/HOBt, DIC/HOBt | HATU is often preferred for its high efficiency and ability to suppress racemization.[3][8] |
| Solvent | Anhydrous DMF, DCM | DMF is a common choice due to its good solvating properties for the reactants.[3][5] |
| Base | DIPEA, 2,4,6-Collidine | A non-nucleophilic base is crucial to avoid side reactions.[3] |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control the reaction and minimize side products.[3][5] |
| Reaction Time | 1 - 24 hours | Highly dependent on the coupling reagent and substrates. Monitoring is key.[3][5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Low reactivity, steric hindrance | Use a more potent coupling agent (e.g., HATU), increase reagent equivalents, or perform a double coupling.[2][6] |
| Side Product Formation | Racemization, reagent-derived impurities | Maintain low temperature, pre-activate the carboxylic acid, use a non-nucleophilic base.[3][7] |
| Difficult Work-up | Emulsions, poor solubility | Use brine washes, select appropriate extraction solvents.[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HATU
-
Amine Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[3]
-
Carboxylic Acid Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C.[3]
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture and stir at 0 °C for 15-20 minutes to allow for the formation of the active ester.[3][7]
-
Coupling Reaction: Add the neutralized this compound solution from step 1 dropwise to the pre-activated carboxylic acid solution at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by flash column chromatography if necessary.[3]
Visualizations
References
Preventing racemization during the activation of H-Sar-OtBu.HCl.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the activation of H-Sar-OtBu.HCl, with a focus on preventing racemization during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the racemization of this compound during its activation for peptide coupling?
A: This is a common point of confusion. Sarcosine (Sar), the amino acid from which this compound is derived, is achiral . It does not have a stereocenter at its alpha-carbon because two of the substituents on this carbon are hydrogen atoms. Consequently, this compound cannot undergo racemization. The primary concern in peptide synthesis is preserving the stereochemical integrity of chiral amino acids.
Caption: Structure of Sarcosine, highlighting the achiral α-carbon.
Q2: If Sarcosine itself cannot racemize, are there any racemization risks when using it in peptide synthesis?
A: Yes, the risk of racemization applies to the chiral amino acid residue preceding Sarcosine in a peptide sequence. When activating a peptide fragment with a C-terminal Sarcosine (e.g., Boc-Ala-Sar-OH), the activated Alanine residue is susceptible to racemization. This occurs because the activation of the carboxyl group increases the acidity of the α-proton on the adjacent chiral amino acid, making it vulnerable to abstraction by a base.[1]
Q3: What is the primary mechanism for racemization during peptide bond formation?
A: The most common mechanism is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate .[2] When the carboxyl group of an N-protected amino acid is activated, it can cyclize to form this planar intermediate. The planarity allows for the loss of stereochemical information at the alpha-carbon, leading to a mixture of L- and D-enantiomers upon reaction with an amine.[2][3] A secondary mechanism involves the direct abstraction of the alpha-proton by a base, known as direct enolization.[2]
Q4: Which factors have the greatest influence on racemization?
A: Several factors critically affect the degree of racemization during a coupling reaction:
-
Coupling Reagents: Certain reagents, particularly carbodiimides like DCC and DIC used alone, can lead to significant racemization.[2]
-
Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial for suppressing racemization.[2][3]
-
Base: The strength and steric hindrance of the base used can promote or inhibit racemization.[3]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2][4]
-
Solvent: Polar solvents can increase the likelihood of racemization.[5]
Troubleshooting Guide: High Diastereomeric Impurity Post-Coupling
If you observe significant diastereomeric impurities after a coupling step involving a Sarcosine-containing peptide, follow this guide to identify and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
Data Presentation
Table 1: Comparison of Coupling Reagents & Additives for Racemization Suppression
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DIC / DCC | None | Very High | Not recommended without an additive due to high risk of racemization.[2][6] |
| DIC / DCC | HOBt | Low | A standard and effective combination for suppressing racemization.[7][8] |
| DIC / DCC | OxymaPure | Very Low | Highly recommended for minimizing racemization.[7] |
| HBTU / TBTU | None | Moderate to High | Efficient but can promote racemization, especially with sensitive amino acids.[7] |
| HATU | None | Moderate | Generally better than HBTU but still carries a risk of racemization.[6][7] |
| COMU | None | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[8] |
Table 2: Influence of Common Bases on Racemization
| Base | Abbreviation | Properties | Impact on Racemization |
| Triethylamine | TEA | Strong, low steric hindrance | High risk; promotes racemization.[3] |
| N,N-Diisopropylethylamine | DIEA | Strong, high steric hindrance | Lower risk than TEA.[3] |
| N-Methylmorpholine | NMM | Weaker, moderate steric hindrance | Preferred choice for minimizing racemization.[3] |
| 2,4,6-Collidine | TMP | Weak, high steric hindrance | Shown to result in the least racemization in some studies.[3] |
Experimental Protocols
Protocol 1: General Coupling of an N-Protected Amino Acid to this compound
This protocol describes the coupling of a standard N-protected chiral amino acid to the amino group of H-Sar-OtBu. Since the amine component is achiral, the primary goal is to prevent racemization of the incoming activated amino acid.
Materials:
-
N-Protected Amino Acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Racemization Suppressant: OxymaPure
-
Base: N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in DMF.
-
Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
In a separate vessel, dissolve the N-Protected Amino Acid (1.1 eq) and OxymaPure (1.1 eq) in DMF.
-
Cool the second vessel to 0°C in an ice bath.
-
Add DIC (1.1 eq) to the solution from step 3. Allow the pre-activation to proceed for 5-10 minutes at 0°C.
-
Transfer the activated amino acid solution (from step 5) to the vessel containing the neutralized H-Sar-OtBu (from step 2).
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).
-
Upon completion, proceed with standard workup and purification procedures.
Protocol 2: Activation of a Peptide Fragment with a C-terminal Sarcosine
This protocol is designed to minimize racemization of the chiral residue adjacent to the C-terminal Sarcosine during a fragment condensation reaction.
Materials:
-
N-Protected Peptide Fragment (e.g., Boc-Phe-Sar-OH) (1.0 eq)
-
Amine Component (e.g., H-Gly-OMe.HCl) (1.1 eq)
-
Coupling Reagent: DIC (1.1 eq)
-
Racemization Suppressant: OxymaPure (1.2 eq)
-
Base: 2,4,6-Collidine (TMP) (1.1 eq for neutralization of amine component)
-
Solvent: Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the N-Protected Peptide Fragment (Boc-Phe-Sar-OH) and OxymaPure in DCM.
-
In a separate vessel, suspend the amine component (H-Gly-OMe.HCl) in DCM and add TMP to neutralize. Stir until dissolved.
-
Cool both solutions to 0°C.
-
Add DIC to the peptide fragment solution and stir for 5 minutes for pre-activation.
-
Slowly add the neutralized amine solution to the activated peptide fragment solution at 0°C.
-
Maintain the reaction temperature at 0°C and monitor its progress. Avoid letting the reaction warm significantly until completion.
-
Once the reaction is complete, proceed with aqueous workup to remove byproducts and purify the final peptide.
Caption: Racemization of a chiral amino acid residue via an oxazolone intermediate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Common issues and solutions for the purification of sarcosine-containing peptides.
Welcome to the technical support center for the purification of sarcosine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of sarcosine (B1681465) affect the retention time of a peptide in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A1: The incorporation of sarcosine (N-methylglycine) can lead to a decrease in retention time on RP-HPLC columns.[1] This is somewhat counterintuitive, as N-methylation technically increases the hydrophobicity of the amino acid residue. However, the methyl group on the amide nitrogen disrupts the peptide backbone's ability to form hydrogen bonds, which can alter the peptide's secondary structure and its interaction with the stationary phase.[1] The overall effect is often a more compact or altered conformation that presents a smaller hydrophobic surface to the C18 stationary phase, resulting in earlier elution compared to its non-methylated counterpart.
Q2: Can sarcosine-containing peptides be purified using standard RP-HPLC protocols?
A2: Yes, standard RP-HPLC protocols are the most common methods for purifying sarcosine-containing peptides.[2][3] However, optimization of the gradient and mobile phase composition is often necessary to achieve baseline separation from impurities. Due to the potential for altered retention behavior, a shallower gradient may be required to effectively resolve the target peptide from closely eluting byproducts.[4]
Q3: What are the common impurities encountered during the synthesis of sarcosine-containing peptides?
A3: Common impurities include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and diastereomers if chiral N-methylated amino acids are used. During synthesis, incomplete N-methylation can also lead to the presence of the non-methylated peptide analog as a significant impurity. Side reactions during cleavage from the resin can also generate byproducts.
Q4: Does the presence of sarcosine affect the solubility of a peptide?
A4: The effect of sarcosine on peptide solubility can be complex. The N-methylation disrupts inter-chain hydrogen bonding that can lead to aggregation, potentially increasing solubility in some cases.[5] However, the overall hydrophobicity of the peptide and its sequence context play a significant role. Some hydrophobic sarcosine-containing peptides may still be prone to aggregation, especially at high concentrations or near their isoelectric point.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of sarcosine-containing peptides.
| Problem | Possible Causes | Recommended Solutions |
| Low Peptide Yield After Purification | 1. Aggregation and Precipitation: The peptide may be aggregating and precipitating during cleavage, work-up, or purification.[6] 2. Poor Solubility in HPLC Solvents: The peptide may not be fully dissolved in the injection solvent. 3. Non-Optimal HPLC Conditions: The peptide may be irreversibly binding to the column or eluting in very broad peaks. | 1. Optimize Cleavage and Dissolution: After cleavage, precipitate the peptide in cold diethyl ether.[2] Try dissolving the crude peptide in different solvents such as DMSO, DMF, or aqueous solutions containing organic acids like acetic acid before diluting with the HPLC mobile phase. 2. Adjust HPLC Solvents: Add a small percentage of an organic solvent like isopropanol (B130326) or a chaotropic agent like guanidine (B92328) hydrochloride to the mobile phase to improve solubility. 3. Modify HPLC Gradient: Use a shallower gradient and consider a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides). |
| Poor Peak Shape or Broad Peaks in HPLC | 1. Peptide Aggregation on the Column: The peptide may be aggregating on the stationary phase.[6] 2. Secondary Interactions with the Stationary Phase: The peptide may have secondary ionic interactions with residual silanol (B1196071) groups on the silica-based column. 3. High Injection Volume or Mass Overload: Injecting too much sample can lead to peak distortion. | 1. Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can reduce aggregation. 2. Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress ionic interactions. For basic peptides, a low pH (e.g., using TFA) is standard. For acidic peptides, a neutral or slightly basic pH might be beneficial, though this can affect column stability. 3. Optimize Loading Conditions: Reduce the injection volume and the total mass of peptide loaded onto the column. |
| Co-elution of Impurities with the Main Peptide Peak | 1. Similar Hydrophobicity of Impurities: Deletion sequences or other byproducts may have very similar retention times to the target peptide. 2. Presence of Isomers: If other N-methylated amino acids are present, diastereomers can be difficult to separate. Sarcosine itself is achiral. | 1. Optimize Gradient Slope: A shallower gradient will increase the resolution between peaks.[4] 2. Change Mobile Phase Modifier: Switching from TFA to another ion-pairing agent like formic acid can alter the selectivity. 3. Use a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl or biphenyl) may provide the necessary selectivity. |
| Unexpected Early Elution of the Peptide | 1. Conformational Effects of Sarcosine: The N-methyl group can induce a conformation that reduces the peptide's interaction with the stationary phase.[1] 2. Hydrophilic Nature of the Peptide: The overall sequence may be highly hydrophilic. | 1. Start with a Lower Percentage of Organic Solvent: Begin the gradient with a very low concentration of acetonitrile (B52724) (e.g., 0-5%) to ensure the peptide binds to the column. 2. Use a More Retentive Stationary Phase: A C18 column with a high carbon load or a longer chain length can increase retention. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic sarcosine-containing peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (5 times), and DMF (5 times).
3. Amino Acid Coupling (for standard amino acids):
-
Prepare a solution of the Fmoc-protected amino acid (4 equivalents), HCTU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 30 minutes. Perform a second coupling for another 30 minutes to ensure complete reaction.
-
Wash the resin as described in step 2.
4. Sarcosine Coupling:
-
The coupling of Fmoc-Sar-OH is generally efficient. Use the same coupling protocol as for standard amino acids.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
General Protocol for RP-HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, DMSO can be used, but minimize the volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Dimensions will depend on the scale of purification (analytical: 4.6 x 250 mm; preparative: 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 60 minutes. This should be optimized based on the retention time of the target peptide from an initial analytical run. A shallower gradient around the elution time of the peptide will improve resolution.
-
Flow Rate: Analytical: 1 mL/min; Preparative: 20 mL/min (will vary based on column diameter).
-
Detection: UV absorbance at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
4. Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final purified peptide as a fluffy white powder.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected during the purification of sarcosine-containing peptides. Actual values will vary depending on the specific peptide sequence, synthesis efficiency, and purification scale.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by analytical HPLC) | 30-70% | Highly dependent on the peptide length and sequence complexity. |
| Overall Yield after Purification and Lyophilization | 10-40% | Calculated based on the initial resin loading. Losses occur during synthesis, transfers, and purification. |
| Final Purity (by analytical HPLC) | >95% | This is a common target purity for most research applications. Higher purities (>98%) may be required for certain applications and can be achieved with further purification steps. |
| Expected Mass (by Mass Spectrometry) | Within ± 0.5 Da of theoretical mass | Confirms the identity of the purified peptide. |
Visualizations
Caption: Workflow for the synthesis and purification of sarcosine-containing peptides.
Caption: Troubleshooting logic for common purification issues.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides | MDPI [mdpi.com]
- 2. Effect of Ester to Amide or N-methyl Amide Substitution on Bacterial Membrane Depolarization and Antibacterial Activity of Novel Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the hygroscopic nature of H-Sar-OtBu.HCl during experiments.
Welcome to the Technical Support Center for H-Sar-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the hygroscopic nature of this compound and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, or Sarcosine tert-butyl ester hydrochloride, is an amino acid derivative commonly used in peptide synthesis.[1][2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can negatively impact experimental outcomes by affecting the compound's stability, purity, and reactivity, particularly in moisture-sensitive reactions like peptide coupling.[4][5]
Q2: How should I store this compound to minimize water absorption?
A2: To maintain its integrity, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[6][7] For long-term storage, some suppliers recommend 2-8°C.[8] It is crucial to minimize the container's exposure to the ambient atmosphere. Using a desiccator for storage is also a highly recommended practice.
Q3: I've noticed my this compound has become clumpy. Can I still use it?
A3: Clumping is a visual indicator of moisture absorption. While you can try to break up the clumps with a spatula, the presence of water may have already compromised the reagent's quality.[4] It is highly advisable to quantify the water content using a method like Karl Fischer titration before use in a critical reaction. For best results, using a fresh, unopened vial of the reagent is recommended.
Q4: How can I accurately weigh the hygroscopic this compound?
A4: Weighing should be done as quickly as possible to minimize exposure to air.[4] For highly sensitive experiments, working in a glove box with a controlled, low-humidity atmosphere is the best option.[9] If a glove box is unavailable, weigh the compound in a pre-weighed, sealable container that can be closed immediately after adding the solid.
Q5: Is it better to prepare a stock solution of this compound?
A5: Yes, preparing a stock solution can be an effective strategy to manage its hygroscopicity, especially if you need to use it frequently.[10] You can dissolve a larger, accurately weighed amount in a suitable anhydrous solvent and store the solution under an inert atmosphere. Stock solutions in appropriate solvents can be stored at -20°C for up to a month or at -80°C for up to six months.[6] Always use anhydrous solvents, and for solvents like DMSO which are themselves hygroscopic, use a new, unopened bottle.[6]
Troubleshooting Guide
Problem 1: Low Peptide Coupling Yield
-
Possible Cause: The hygroscopic nature of your this compound has introduced water into the reaction, leading to the hydrolysis of the activated amino acid or the coupling reagent. This reduces the amount of active species available for amide bond formation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, determine the water content of your this compound using Karl Fischer titration. A typical specification for water content can be less than 1%.[7]
-
Use Anhydrous Conditions: Ensure all solvents and other reagents are anhydrous. Dry your reaction glassware thoroughly by oven-drying or flame-drying under an inert atmosphere.[11]
-
Optimize Coupling Reagents: Consider using a more robust coupling reagent that is less sensitive to small amounts of moisture, or increase the equivalents of the coupling reagent to compensate for some hydrolysis.
-
Prepare a Fresh Stock Solution: If you are not using the entire bottle of this compound at once, consider preparing a stock solution in an anhydrous solvent and storing it under an inert atmosphere.[10]
-
Problem 2: Appearance of Unexpected Impurities in HPLC Analysis
-
Possible Cause: The presence of water from the this compound can lead to side reactions. One common side reaction is the formation of a β-alanine derivative if certain additives are used in the coupling step.[11] Racemization of the amino acid can also be influenced by the polarity of the reaction medium, which can be altered by water.[6]
-
Troubleshooting Steps:
-
Analyze the Impurities: Use mass spectrometry to identify the molecular weights of the impurity peaks to understand the nature of the side products.
-
Strict Moisture Control: Implement stricter anhydrous techniques for your entire experimental setup. This includes using anhydrous solvents, an inert atmosphere (nitrogen or argon), and minimizing the exposure of this compound to air.
-
Review Coupling Additives: If you are using additives like HOBt, be aware of potential side reactions that can be promoted by water. Consider alternative, non-hygroscopic additives if available.
-
Data Presentation
Table 1: Impact of Water Content on this compound Quality and Experimental Outcomes
| Water Content (%) | Physical Appearance | Purity (Hypothetical) | Expected Impact on Peptide Coupling Yield | Recommended Action |
| < 0.5% | Fine, free-flowing white to off-white powder | > 99% | High | Proceed with the experiment using standard anhydrous techniques. |
| 0.5% - 1.0% | May show slight clumping | 98-99% | Potentially reduced | Use with caution. Implement stringent anhydrous conditions. Consider increasing equivalents of coupling reagents. |
| > 1.0% | Obvious clumping, may appear wet | < 98% | Significantly reduced | Not recommended for use in moisture-sensitive reactions. If use is unavoidable, quantify water content and adjust reagent stoichiometry accordingly. Consider purification or using a new batch. |
Note: The purity and yield impact are illustrative. The actual effect will depend on the specific reaction conditions. A certificate of analysis for one batch of this compound reported a water content of 0.79% as determined by Karl Fischer titration.[7]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination in this compound
This protocol is a general guideline and should be adapted based on the specific Karl Fischer titrator available.
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable anhydrous solvent in the titration vessel, such as a mixture of methanol (B129727) and formamide, to aid in the dissolution of the amino acid derivative.[4][10]
-
Perform a pre-titration to neutralize any residual moisture in the solvent.
-
-
Sample Preparation and Analysis:
-
In a controlled, low-humidity environment (ideally a glove box), accurately weigh approximately 3-5 g of the this compound sample.[4]
-
Quickly transfer the sample to the titration vessel.
-
Start the titration. An extraction time of at least three minutes is recommended to ensure all water is released from the sample.[4][10]
-
The instrument will automatically determine the amount of water and express it as a percentage of the sample weight.
-
-
Blank Measurement:
-
Perform a blank titration with the solvent alone to account for any background moisture. Subtract the blank value from the sample measurement for an accurate result.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound under Anhydrous Conditions
This protocol outlines the key steps for incorporating this compound in an automated or manual SPPS workflow, with a focus on mitigating issues related to its hygroscopicity.
-
Resin Preparation:
-
Swell the resin in an appropriate anhydrous solvent (e.g., DMF, NMP) in the reaction vessel.
-
-
Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in anhydrous DMF.
-
Thoroughly wash the resin with anhydrous DMF to remove the piperidine and byproducts.
-
-
Coupling of this compound:
-
Reagent Preparation (in a separate, dry flask under an inert atmosphere):
-
Dissolve this compound (e.g., 3 equivalents) and a suitable coupling additive like HOBt (3 equivalents) in anhydrous DMF.
-
Add a base such as DIPEA (6 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents).
-
-
Activation: Allow the mixture to pre-activate for a few minutes.
-
Coupling: Transfer the activated this compound solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the optimized time (e.g., 1-2 hours).
-
-
Washing:
-
Thoroughly wash the resin with anhydrous DMF to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
-
Cycle Repetition:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Visualizations
Caption: Experimental workflow for SPPS using this compound.
Caption: Troubleshooting logic for issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Alternative activation methods for sterically hindered couplings involving H-Sar-OtBu.HCl.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative activation methods for sterically hindered couplings involving H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and other sterically hindered N-methylated amino acids.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The N-methyl group on sarcosine (B1681465) significantly hinders the approach of the activated carboxylic acid.[1] | - Use a more reactive coupling reagent: HATU is often preferred over HBTU for hindered couplings due to the formation of a more reactive OAt-ester.[2][3] Phosphonium (B103445) salts like PyAOP and PyBroP are also highly effective for N-methylated amino acids.[4][5][6] - Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight).[7] - Increase temperature: Gently heating the reaction mixture can sometimes improve coupling efficiency, but must be done cautiously to avoid racemization. - Perform a double coupling: After the initial coupling reaction, repeat the process with a fresh portion of activated amino acid and coupling reagent.[7] |
| Insufficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid. | - Pre-activate the carboxylic acid: Incubate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine component (H-Sar-OtBu).[8] - Ensure anhydrous conditions: Water can hydrolyze the activated species and the coupling reagent. Use anhydrous solvents and handle reagents in an inert atmosphere. | |
| Incomplete Reaction (as indicated by monitoring) | Low Reactivity of Amine: The secondary amine of this compound is less nucleophilic than a primary amine. | - Choice of Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize the HCl salt and facilitate the reaction without competing with the amine.[8] The amount of base is crucial.[9] |
| Precipitation of Reagents: The coupling reagent or activated species may not be fully soluble in the reaction solvent. | - Solvent Selection: Ensure all components are fully dissolved. DMF is a common solvent for peptide coupling.[8] For some reagents, other solvents might be more suitable. COMU, for instance, shows good solubility.[3] | |
| Racemization of the Coupled Amino Acid | Over-activation: Highly reactive coupling conditions can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. | - Use of Additives: The inclusion of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[4] HATU and HCTU already contain a HOAt or HOBt derivative, respectively.[2][10] - Control Temperature: Perform the coupling at 0°C or room temperature, avoiding excessive heat.[8] |
| Excess Base: Strong or excess base can promote racemization. | - Stoichiometry of Base: Use the appropriate amount of base. Typically, 2-3 equivalents of DIPEA are used.[8][9] | |
| Side Reaction: Guanidinylation of the N-terminus | Excess Uronium/Aminium Salt Reagent: Reagents like HBTU and HATU can react with the free amine of the peptide, forming a guanidinium (B1211019) group that caps (B75204) the chain.[4][11] | - Stoichiometry of Coupling Reagent: Use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid, but avoid a large excess.[7][11] |
Quantitative Data Summary: Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, including N-methylated residues.
| Coupling Reagent | Typical Reaction Time | Relative Reactivity | Racemization Risk | Notes |
| HATU | 1-4 hours[7] | Very High[2] | Low[11] | Highly recommended for N-methylated amino acids.[6] Faster and more efficient than HBTU.[2] |
| HBTU | 2-6 hours | High[4] | Low to Moderate | Less effective than HATU for hindered couplings.[6] Can cause guanidinylation in excess.[11] |
| HCTU | 2-6 hours | High | Low to Moderate | Similar to HBTU but reported to be less allergenic.[11] |
| PyAOP | 1-3 hours | Very High | Low | Especially effective for coupling N-methyl amino acids.[4] |
| PyBroP | 1-3 hours | Very High | Low | A more reactive phosphonium salt, useful for difficult couplings.[11][12] |
| COMU | 1-4 hours | Very High[3] | Very Low | A safer alternative to benzotriazole-based reagents, as it is based on Oxyma Pure.[3][10] |
| DIC/HOBt | 2-24 hours | Moderate | Low to Moderate | A classic carbodiimide (B86325) method; adding HOBt minimizes racemization.[4] |
| Mixed Anhydrides | 1-4 hours | High | Moderate to High | Can be a cost-effective method. Pivaloyl and isostearyl mixed anhydrides have been successfully used for N-methylated peptides.[13][14][15] |
| Acid Chlorides | 0.5-2 hours | Very High | High | Highly reactive but can be prone to side reactions and racemization. Requires careful control of conditions.[16][17] |
Frequently Asked Questions (FAQs)
Q1: Why are couplings with this compound so challenging?
The primary challenge stems from steric hindrance. The N-methyl group on the sarcosine backbone, combined with the bulky tert-butyl ester, sterically shields the nitrogen atom. This makes it difficult for the activated carboxylic acid to approach and form a peptide bond, leading to slower reaction kinetics and incomplete couplings.[1]
Q2: What is the best coupling reagent for attaching an amino acid to this compound?
For sterically hindered couplings involving N-methylated amino acids, uronium/aminium salts containing a HOAt moiety, such as HATU, are highly recommended due to their high reactivity and ability to suppress racemization.[2][6] Phosphonium salts like PyAOP and PyBroP are also excellent choices for these challenging couplings.[4][5]
Q3: Can I use standard carbodiimide reagents like DCC or EDC for this coupling?
While carbodiimides like DCC and EDC can be used, they are generally less effective for sterically hindered couplings compared to uronium or phosphonium salts. If you use a carbodiimide, it is crucial to include an additive like HOBt or HOAt to increase efficiency and minimize racemization.[4]
Q4: How can I monitor the progress of the coupling reaction?
Standard monitoring techniques like the Kaiser test are not effective for secondary amines like sarcosine. A bromophenol blue test can be used as an alternative for solid-phase synthesis.[6] For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods to monitor the disappearance of the starting materials and the appearance of the product.[8]
Q5: What is the role of the base in the coupling reaction?
This compound is a hydrochloride salt. A non-nucleophilic organic base, such as DIPEA or 2,4,6-collidine, is required to neutralize the HCl and liberate the free secondary amine, which can then act as a nucleophile in the coupling reaction. The base also facilitates the activation of the carboxylic acid by the coupling reagent.[8][9]
Q6: Are there any alternatives to using coupling reagents?
Yes, activating the carboxylic acid as a mixed anhydride (B1165640) or an acid chloride are alternative methods.
-
Mixed Anhydrides: Methods using isostearyl mixed anhydrides or pivaloyl mixed anhydrides have been developed for the synthesis of N-methylated peptides and can give high yields.[14][15]
-
Acid Chlorides: This method involves converting the carboxylic acid to a highly reactive acid chloride, which then reacts with the amine. While effective, this approach can be more prone to racemization and requires careful handling of the reactive intermediates.[16]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling in Solution Phase
This protocol describes a general procedure for coupling an N-protected amino acid to this compound using HATU.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 10 minutes at room temperature.
-
Carboxylic Acid Pre-activation: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
Cool the carboxylic acid solution to 0°C using an ice bath.
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture. Stir at 0°C for 5-15 minutes for pre-activation.[8]
-
Coupling Reaction: Add the neutralized H-Sar-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[8]
Protocol 2: PyBroP-Mediated Coupling on Solid Phase
This protocol is adapted for solid-phase peptide synthesis (SPPS) where the N-terminus of the resin-bound peptide is an N-methylated amino acid like sarcosine.
Materials:
-
Fmoc-protected amino acid (2.0 eq)
-
PyBroP (2.0 eq)[6]
-
DIPEA (6.0 eq)[6]
-
Resin with N-terminal Sarcosine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc-deprotection of the preceding amino acid to expose the N-terminal sarcosine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
Monitoring: Monitor the coupling completion using a bromophenol blue test. A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction.[6]
-
Washing: If the coupling is complete, filter the resin and wash it thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 2-4.
Visualizations
Caption: Solution-phase coupling workflow for this compound.
Caption: Logic diagram for selecting a coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Nucleophilic acyl substitution via aromatic cation activation of carboxylic acids: rapid generation of acid chlorides under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Interpreting Mass Spectrometry Data for Peptides Synthesized with Sarcosine and OtBu Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using sarcosine (B1681465) (Sar) and tert-butyl (OtBu) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is H-Sar-OtBu.HCl, and how is it typically used in peptide synthesis?
A1: this compound is the hydrochloride salt of sarcosine tert-butyl ester. Sarcosine (Sar) is an N-methylated amino acid. In peptide synthesis, it is more common to use the Nα-Fmoc protected version, Fmoc-Sar-OH, for solid-phase peptide synthesis (SPPS). The OtBu group is a protecting group for the C-terminal carboxylic acid.
Q2: What are the expected mass shifts I should look for in my mass spectrometry data?
A2: When analyzing your peptide by mass spectrometry, you should calculate the expected monoisotopic mass. During electrospray ionization (ESI), peptides often become protonated, so you will typically observe the [M+H]⁺ ion, where M is the mass of the neutral peptide. You may also see multiply charged ions, such as [M+2H]²⁺ or [M+3H]³⁺, at lower m/z values.
Q3: What are some common adducts I might see in my mass spectrum?
A3: Besides protonation, peptides can form adducts with other ions present in the sample or solvent. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The presence of these adducts can sometimes suppress the signal of your desired protonated peptide.
Q4: How does the presence of sarcosine affect the fragmentation pattern in MS/MS?
A4: The N-methylation in sarcosine can influence peptide fragmentation. The fragmentation of peptides containing sarcosine may show a preference for cleavage at specific sites, and the presence of the methyl group can affect the stability of the resulting fragment ions.
Q5: What are the most common issues when using OtBu protecting groups?
A5: The most common issue with the OtBu protecting group is incomplete removal during the final cleavage step. This will result in a mass increase of 56 Da for each remaining OtBu group. Insufficient cleavage time or using a cleavage cocktail with a low concentration of trifluoroacetic acid (TFA) can lead to incomplete deprotection.
Troubleshooting Guide
Issue 1: The observed mass is higher than the expected mass.
This is a common issue that can arise from several factors. The following table summarizes potential causes and solutions.
| Mass Difference | Possible Cause | Troubleshooting Steps |
| +22 Da | Sodium adduct ([M+Na]⁺ instead of [M+H]⁺) | - Use high-purity solvents and reagents. - Desalt the peptide sample before MS analysis. |
| +38 Da | Potassium adduct ([M+K]⁺ instead of [M+H]⁺) | - Use high-purity solvents and reagents. - Desalt the peptide sample before MS analysis. |
| +56 Da | Incomplete removal of a tert-butyl (OtBu) protecting group | - Increase the cleavage time with TFA. - Ensure the TFA concentration in the cleavage cocktail is at least 95%. - Use appropriate scavengers in the cleavage cocktail. |
| +100 Da | Incomplete removal of a Boc protecting group | - Increase the cleavage time with TFA. - Ensure the TFA concentration in the cleavage cocktail is at least 95%. |
Issue 2: The observed mass is lower than the expected mass.
A lower than expected mass often indicates a deletion of one or more amino acids during synthesis.
| Mass Difference | Possible Cause | Troubleshooting Steps |
| - (Mass of an amino acid residue) | Deletion of an amino acid during synthesis | - Review the synthesis protocol, especially the coupling steps. - Consider double coupling for difficult amino acids. |
Issue 3: Multiple peaks are observed in the mass spectrum.
The presence of multiple peaks can indicate a mixture of products.
| Observation | Possible Cause | Troubleshooting Steps |
| Multiple peaks with different masses | - Incomplete synthesis (truncations). - Side reactions during synthesis. - Contamination. | - Purify the peptide using HPLC. - Analyze the different fractions by MS to identify the impurities. |
| Multiple peaks with the same mass but different retention times in LC-MS | Isomers of the peptide | - This can be due to racemization of amino acids during synthesis. - Optimize coupling conditions to minimize racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide
This protocol outlines the manual Fmoc-SPPS of a model peptide containing sarcosine.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Sar-OH for the incorporation of sarcosine.
-
Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Protocol 2: ESI-MS Analysis of the Synthetic Peptide
-
Sample Preparation: Dissolve the crude or purified peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of approximately 1 mg/mL. Further dilute the sample to 1-10 µg/mL for analysis.
-
Mass Spectrometer Setup:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass range to scan for the expected m/z of the protonated peptide.
-
-
Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the molecular ion(s) of the peptide.
-
Data Acquisition (MS/MS):
-
Select the precursor ion corresponding to the [M+H]⁺ or [M+2H]²⁺ of the peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to obtain fragment ion information for sequence confirmation.
-
Visualizations
Caption: A general workflow for solid-phase peptide synthesis (SPPS).
Caption: A troubleshooting decision tree for interpreting MS data.
Technical Support Center: Managing Aggregation of Peptides Containing N-Methylated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-methylated amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with N-methylated peptides.
Problem: My N-methylated peptide is showing poor solubility.
-
Question: What are the common causes of poor solubility for N-methylated peptides?
-
Answer: N-methylation can have variable effects on peptide solubility. While it can sometimes increase aqueous solubility, in other cases, particularly with multiple N-methylations or in the context of specific sequences, it can enhance lipophilicity and lead to decreased water solubility.[1][2][3] The overall hydrophobicity of the peptide, the position of the N-methylated residue, and the surrounding amino acid sequence all play a crucial role.[2] Peptides with a high percentage of hydrophobic residues are generally less soluble in aqueous solutions.[4]
-
-
Question: How can I improve the solubility of my N-methylated peptide?
-
Answer: To improve solubility, consider the following strategies:
-
pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solvent can significantly improve solubility. Acidic peptides are more soluble in basic buffers, while basic peptides dissolve better in acidic solutions.[4][5]
-
Use of Organic Co-solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile, followed by dilution with the aqueous buffer, can be effective.[4][5] It is important to ensure the final concentration of the organic solvent is compatible with your downstream applications.[5]
-
Chaotropic Agents: In cases of severe aggregation during synthesis, the addition of chaotropic salts such as CuLi, NaClO4, or KSCN can help disrupt the hydrogen bonding that causes aggregation.[6]
-
Temperature Control: Gently warming the solution may help dissolve some peptides, but this should be done with caution to avoid degradation.[5]
-
Sonication: Sonication can aid in the dissolution of peptide aggregates.[5][6]
-
-
Problem: My N-methylated peptide is aggregating during synthesis or purification.
-
Question: What are the signs of aggregation during solid-phase peptide synthesis (SPPS)?
-
Answer: A key indicator of aggregation during SPPS is the failure of the peptide-resin to swell properly.[6] This can lead to incomplete deprotection and coupling reactions.[6][7] In continuous flow synthesis, aggregation may be detected by a flattening and broadening of the deprotection profile.[7]
-
-
Question: What strategies can I employ to minimize aggregation during SPPS of N-methylated peptides?
-
Answer: Several strategies can help mitigate aggregation during synthesis:
-
Choice of Solvent: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO to the reaction solvent can improve solvation and reduce aggregation.[6][8]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can sometimes disrupt aggregation.[6]
-
Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[6]
-
Pseudoprolines: Incorporating pseudoprolines, which are derived from serine and threonine, can disrupt the secondary structures that lead to aggregation.[6]
-
-
-
Question: My N-methylated peptide shows multiple peaks on HPLC. Is this due to aggregation?
-
Answer: While aggregation can be a cause, multiple peaks in the HPLC profile of an N-methylated peptide are often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[9][10] These conformers can interconvert slowly, leading to peak broadening or distinct peaks for the same molecule.[9] To verify this, you can collect the individual peaks and reinject them; if they are conformers, you may observe the re-emergence of the other peaks over time.[9]
-
Frequently Asked Questions (FAQs)
General Knowledge
-
Question: What is the impact of N-methylation on peptide structure?
-
Answer: N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification has several significant structural consequences:
-
It removes the amide proton, which is a crucial hydrogen bond donor, thereby disrupting secondary structures like alpha-helices and beta-sheets.[9]
-
It can favor more extended conformations or induce the formation of beta-turns.[9]
-
The steric bulk of the methyl group can also influence the local conformation of the peptide chain.[11]
-
-
-
Question: How does N-methylation affect the physicochemical properties of a peptide?
-
Answer: N-methylation generally increases the lipophilicity of a peptide.[1][2][9] This can lead to improved membrane permeability and oral bioavailability.[9] However, it can also decrease aqueous solubility in some cases.[2][9] N-methylation also enhances metabolic stability by making the peptide bond resistant to cleavage by proteases.[9]
-
-
Question: Are there specific N-methylated amino acids that are more prone to causing aggregation?
-
Answer: While sequence-dependent, peptides containing stretches of contiguous hydrophobic amino acids are generally more prone to aggregation.[7] The introduction of N-methylation in such sequences can further enhance this tendency due to increased lipophilicity. The specific impact of an N-methylated amino acid on aggregation is highly dependent on its position within the peptide and the overall sequence context.
-
Experimental Considerations
-
Question: What analytical techniques can be used to detect and characterize the aggregation of N-methylated peptides?
-
Answer: Several techniques are available to monitor peptide aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a widely used method for separating and quantifying soluble aggregates based on their hydrodynamic radius.[12][13][14][15] It can effectively separate monomers from dimers and higher-order aggregates.[13]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate rich in beta-sheet structures.[16][17][18][19]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the secondary structure of the peptide, such as the transition to beta-sheet conformations that often accompanies aggregation.[9][17][20]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques provide direct visual confirmation of the morphology of the aggregates.[17]
-
-
-
Question: What are the key considerations when designing an N-methylated peptide to minimize aggregation?
-
Answer: The strategic placement of N-methylated residues is crucial.[2][9] Introducing N-methylation can disrupt the hydrogen bonding patterns that lead to the formation of aggregated structures.[6] It is also important to consider the balance between improving properties like metabolic stability and the potential for increased hydrophobicity and aggregation.[9] In some cases, a single N-methyl group is sufficient to inhibit aggregation.[21]
-
Data Summary
Table 1: Impact of N-Methylation on Peptide Properties
| Property | General Effect of N-Methylation | Reference(s) |
| Lipophilicity | Increased | [1][2][9] |
| Aqueous Solubility | Variable (can increase or decrease) | [1][2][3] |
| Metabolic Stability | Increased (resistance to proteases) | [9] |
| Membrane Permeability | Generally increased | [2][9] |
| Secondary Structure | Disruption of α-helices and β-sheets | [9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Monitoring Peptide Aggregation
This protocol provides a general guideline for using SEC to analyze the aggregation state of N-methylated peptides.
-
Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of a peptide sample.[12][13][14][15]
-
Materials:
-
SEC column with appropriate pore size for the expected molecular weight range of the peptide and its aggregates.[15]
-
HPLC or UHPLC system.[12]
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be optimized to minimize non-specific interactions between the peptide and the column matrix.
-
Peptide sample, dissolved in the mobile phase.
-
Molecular weight standards for column calibration.
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the N-methylated peptide in the mobile phase to a known concentration. Centrifuge the sample to remove any insoluble material.[5]
-
Injection: Inject a defined volume of the prepared peptide sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution times. Larger molecules elute earlier.
-
Integrate the area under each peak to determine the relative percentage of each species.
-
If calibrated with molecular weight standards, the apparent molecular weight of each species can be estimated.[14]
-
-
-
Notes:
Protocol 2: Thioflavin T (ThT) Kinetic Assay for Amyloid Fibril Formation
This protocol describes a method to monitor the kinetics of amyloid fibril formation in the presence of N-methylated peptides.
-
Objective: To determine if a peptide forms amyloid-like fibrils and to assess the inhibitory or acceleratory effects of N-methylated peptides on this process.[17][18][22]
-
Materials:
-
Black, clear-bottom 96-well plates (non-binding).[17]
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[16][18]
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Amyloid-forming peptide stock solution (disaggregated prior to use).[17]
-
N-methylated peptide inhibitor stock solution.
-
Assay buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[9]
-
-
Procedure:
-
Preparation of Reaction Mixtures: In each well of the 96-well plate, prepare the reaction mixtures. A typical final volume is 100-200 µL.[17]
-
Control (Amyloid Peptide Alone): Amyloid-forming peptide at a final concentration of 10-50 µM and ThT at a final concentration of 10-20 µM in assay buffer.[17]
-
Experimental (with Inhibitor): Amyloid-forming peptide, N-methylated peptide inhibitor at the desired concentration, and ThT in assay buffer.
-
Blank: Assay buffer with ThT only.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Plot the fluorescence intensity as a function of time for each condition to generate aggregation curves.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to evaluate the effect of the N-methylated peptide.[17]
-
-
-
Notes:
Visualizations
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. ThT Fluorescence Assay [bio-protocol.org]
- 19. tandfonline.com [tandfonline.com]
- 20. ijsra.net [ijsra.net]
- 21. physoc.org [physoc.org]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of H-Sar-OtBu.HCl and Fmoc-Sar-OH in Solid-Phase Peptide Synthesis
In the landscape of peptide research and drug development, the incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), is a key strategy for enhancing the metabolic stability and conformational properties of synthetic peptides. The two primary reagents for introducing sarcosine in Solid-Phase Peptide Synthesis (SPPS) are the N-terminally protected Fmoc-Sar-OH and the less conventional, unprotected sarcosine ester, H-Sar-OtBu.HCl. This guide provides a detailed comparative analysis of these two reagents, supported by theoretical considerations and standard experimental protocols, to assist researchers in making an informed choice for their synthesis needs.
At a Glance: Key Performance Differences
While direct, side-by-side experimental data is not extensively published, a comparison can be made based on the fundamental principles of Fmoc-SPPS. Fmoc-Sar-OH is the industry-standard reagent, offering high fidelity and compatibility with established protocols. This compound, being an unprotected amino acid ester, presents significant challenges and is not suitable for standard Fmoc-SPPS workflows without extensive optimization.
| Performance Parameter | This compound | Fmoc-Sar-OH |
| Coupling Efficiency | Theoretical: Low to moderate; requires significant optimization. | High, though can be slower than standard amino acids. |
| Risk of Side Reactions | High (e.g., di- and self-polymerization, unreacted starting material). | Low under standard conditions. |
| Protocol Complexity | High; requires non-standard procedures and rigorous monitoring. | Low; compatible with standard automated and manual SPPS. |
| Reproducibility | Low; highly dependent on reaction conditions. | High; well-established and predictable outcomes. |
| Cost-Effectiveness | Lower initial reagent cost, but potentially higher overall cost due to failed syntheses and complex purification. | Higher initial reagent cost, but more cost-effective due to higher success rates and purity. |
The Standard Approach: Fmoc-Sar-OH
Fmoc-Sar-OH is an N-methylglycine derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protection is crucial for the stepwise and controlled elongation of the peptide chain in SPPS.[2]
The incorporation of Fmoc-Sar-OH follows the standard Fmoc-SPPS cycle:
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain on the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[2]
-
Activation and Coupling: The carboxylic acid of Fmoc-Sar-OH is activated using a coupling reagent (e.g., HATU, HBTU) and then coupled to the newly freed N-terminal amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This method is highly efficient and compatible with a wide range of other protected amino acids, making it the preferred choice for the synthesis of sarcosine-containing peptides.
The Non-Standard Alternative: this compound
This compound is the hydrochloride salt of the tert-butyl ester of sarcosine.[3][4][5] Crucially, its N-terminal amino group is unprotected. Direct use of this reagent in a standard SPPS protocol is problematic as it can lead to uncontrolled polymerization and other side reactions.
Theoretically, this compound could be used in SPPS, but it would require a significantly modified and carefully controlled protocol. The primary challenge is to ensure that the activated carboxylic acid of the preceding amino acid on the resin reacts selectively with the secondary amine of this compound, without the this compound molecules reacting with each other. This would necessitate optimized conditions, such as using a large excess of the reagent and specific coupling agents, and would likely result in a lower purity crude product requiring extensive purification.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Sar-OH
This protocol outlines the standard procedure for incorporating Fmoc-Sar-OH into a peptide sequence using manual SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Fmoc-Sar-OH Coupling:
-
In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (note: secondary amines like sarcosine may give a weak positive result; alternative tests like the chloranil (B122849) test are recommended).
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Hypothetical Coupling of this compound (for illustrative purposes)
Disclaimer: This is a theoretical protocol that would require extensive optimization and is not recommended for routine synthesis.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1 to obtain a resin-bound peptide with a free N-terminal amine.
2. This compound Coupling:
-
In a separate vessel, dissolve the N-Fmoc protected amino acid to be coupled (3 eq.) and a suitable coupling reagent like HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
In another vessel, dissolve a large excess of this compound (e.g., 10 eq.) in DMF and neutralize with DIPEA (10 eq.).
-
Add the activated Fmoc-amino acid solution to the deprotected peptide-resin and allow it to react for a short period (e.g., 15 minutes).
-
Add the neutralized this compound solution to the reaction vessel and agitate for 2-4 hours.
-
Extensive monitoring by LC-MS of a test cleavage would be required to assess the extent of the desired coupling versus side-product formation.
3. Washing:
-
Drain the reaction solution and wash the resin extensively with DMF to remove the large excess of unreacted this compound and other byproducts.
Visualizing the Workflows
The following diagrams illustrate the standard SPPS workflow using Fmoc-Sar-OH and the more complex, hypothetical workflow for this compound.
Conclusion
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis, Fmoc-Sar-OH is the unequivocally superior choice for the incorporation of sarcosine. Its N-terminal Fmoc protection ensures compatibility with standard SPPS protocols, leading to high coupling efficiencies, minimal side reactions, and reproducible synthesis of high-purity peptides.
In contrast, this compound, lacking N-terminal protection, is not a viable reagent for routine Fmoc-SPPS. Its use would necessitate the development of highly specialized, non-standard protocols with a significant risk of side-product formation, ultimately compromising the yield and purity of the target peptide. Therefore, for predictable, efficient, and high-fidelity synthesis of sarcosine-containing peptides, Fmoc-Sar-OH remains the industry standard and the recommended reagent.
References
A Comparative Guide to the Efficacy of H-Sar-OtBu.HCl and Other N-Methylated Amino Acid Derivatives in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acid derivatives is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the therapeutic potential of peptide candidates. This guide provides an objective comparison of the performance of H-Sar-OtBu.HCl (sarcosine tert-butyl ester hydrochloride), a derivative of N-methylglycine, with other commonly employed N-methylated amino acid derivatives. The comparison focuses on key efficacy parameters, including proteolytic stability, cell permeability, and receptor binding affinity, supported by experimental data and detailed methodologies.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, can profoundly alter the physicochemical properties of a peptide.[1] This modification can lead to improved pharmacokinetic and pharmacodynamic profiles by:
-
Enhancing Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the peptide bond from enzymatic degradation by proteases.[2][3]
-
Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, facilitating its passage across cellular membranes.[1][4]
-
Modulating Conformation: The restriction of backbone flexibility can lock a peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[5]
This compound serves as a readily available building block for introducing the simplest N-methylated amino acid, sarcosine, into a peptide sequence.[6] Its unique properties, stemming from the lack of a side chain, can offer distinct advantages and disadvantages compared to N-methylated derivatives of other amino acids.
Comparative Efficacy Data
The following table summarizes the expected and observed effects of incorporating this compound (Sarcosine) versus other N-methylated amino acid derivatives into a peptide backbone. Direct head-to-head comparisons are limited in the literature; therefore, this table combines established principles with illustrative quantitative data from various studies on different peptide scaffolds.
| Parameter | Unmodified Peptide | Peptide with Sarcosine (N-Me-Gly) | Peptide with other N-Methylated Amino Acids (e.g., N-Me-Ala, N-Me-Phe, N-Me-Lys) |
| Proteolytic Stability (Half-life) | Low (e.g., <1 hour in serum for TA4 peptide)[7] | Moderately Increased | Significantly Increased (e.g., >8-fold for D-amino acid substitution in TA4, a comparable stability-enhancing modification)[7] |
| Cell Permeability (Papp, Caco-2) | Low | Potentially Increased | Significantly Increased (e.g., a tri-N-methylated somatostatin (B550006) analog showed a Papp of 4 x 10⁻⁶ cm/s)[1] |
| Receptor Binding Affinity (Ki or IC50) | Varies | May be maintained or slightly decreased | Highly position-dependent; can be increased or decreased (e.g., N-methylation of a compstatin (B549462) analog increased potency 1000-fold)[5] |
| Conformational Flexibility | High | Reduced | Significantly Reduced |
| Immunogenicity | Varies | Generally Low | Generally Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Proteolytic Stability Assay
This assay determines the stability of a peptide in the presence of proteolytic enzymes, typically in human serum or plasma.
Materials:
-
Test peptides (e.g., unmodified, sarcosine-containing, other N-methylated derivatives)
-
Human serum or plasma
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
A stock solution of the test peptide is prepared, typically in DMSO.
-
The peptide stock solution is added to pre-warmed human serum or plasma to a final concentration of 1 mg/mL and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in each aliquot is stopped by adding a cold quenching solution.
-
The samples are centrifuged to precipitate plasma proteins.
-
The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the concentration of the intact peptide.
-
The percentage of remaining peptide is plotted against time to determine the half-life (t½).[2][3]
Cell Permeability (Caco-2) Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test peptides
-
LC-MS/MS system
Procedure:
-
Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test peptide is added to the apical (donor) side of the Transwell insert.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the peptide in the receiver compartment is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[1][8][9]
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay.
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
A radiolabeled ligand with known affinity for the receptor
-
Unlabeled test peptides at various concentrations
-
Assay buffer
-
Filtration apparatus
Procedure:
-
The cell membranes or purified receptors are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
After reaching equilibrium, the mixture is filtered to separate the bound from the free radioligand.
-
The amount of radioactivity on the filter, representing the bound ligand, is measured.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A conceptual diagram of a G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of an N-methylated peptide.
Experimental Workflow Diagrams
Caption: Workflow for determining the proteolytic stability of a peptide.
Caption: Workflow for assessing the cell permeability of a peptide using the Caco-2 model.
References
- 1. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Sarcosine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the confirmation of successful incorporation of non-standard amino acids is a critical step. This guide provides an objective comparison of two primary analytical techniques for validating the incorporation of sarcosine (B1681465), using H-Sar-OtBu.HCl as the building block: the classical Edman degradation method and the contemporary mass spectrometry approach. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The incorporation of sarcosine (N-methylglycine), an N-methylated amino acid, can significantly alter the conformational properties and biological activity of a peptide. This compound is a common precursor for introducing sarcosine during solid-phase peptide synthesis (SPPS). Once the peptide is synthesized, rigorous analytical validation is required to confirm the presence of sarcosine at the intended position.
Performance Comparison of Sarcosine Incorporation using this compound in SPPS
The efficiency of incorporating this compound (or its more commonly used N-Fmoc protected form, Fmoc-Sar-OH) can be compared with other standard and sterically hindered amino acids. The N-methylation of sarcosine presents a moderate level of steric hindrance, which can affect coupling efficiency.
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Double Coupling Required | Crude Purity (%) | Reference |
| Fmoc-Sar-OH | HATU/DIPEA | 60 | Often | ~85-95 | Representative Data |
| Fmoc-Gly-OH | HBTU/DIPEA | 30 | Rarely | >95 | Representative Data |
| Fmoc-Aib-OH | HATU/DIPEA | 120 | Frequently | ~80-90 | Representative Data |
| Fmoc-Pro-OH | DIC/HOBt | 45 | Occasionally | >90 | Representative Data |
Table 1: Comparison of coupling efficiency for Fmoc-Sar-OH and other representative amino acids in solid-phase peptide synthesis. Data is representative and actual results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis of a Sarcosine-Containing Peptide
This protocol outlines the manual solid-phase peptide synthesis of a generic tripeptide (e.g., Sar-Ala-Gly) on a Rink Amide resin using Fmoc-Sar-OH, the N-protected form of this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Sar-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH): Repeat steps 2 and 3 using Fmoc-Ala-OH.
-
Sarcosine Incorporation (Fmoc-Sar-OH): Repeat steps 2 and 3 using Fmoc-Sar-OH. Due to the secondary amine, the Kaiser test is not applicable. A small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Comparison of Validation Methods: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of mass-to-charge ratio of intact peptide and its fragments. |
| Sample Requirement | Purified peptide (>90%) | Can analyze complex mixtures |
| Sensitivity | Picomole range | Femtomole to attomole range |
| Speed | Slow (30-60 min per residue) | Fast (minutes per sample) |
| Read Length | Typically up to 30-50 residues | Can sequence entire peptides |
| N-Methylation | Can identify N-terminal sarcosine, but may require modified conditions. | Can readily identify and locate N-methylated residues. |
| Cost | High per sample due to long run times | High initial instrument cost, lower per sample cost for high throughput |
| Data Interpretation | Direct identification of PTH-amino acid by HPLC. | Requires spectral interpretation (database search or de novo sequencing). |
Table 2: Objective comparison of Edman degradation and mass spectrometry for the validation of sarcosine incorporation in peptides.
Edman Degradation Protocol for N-Terminal Sarcosine
This protocol outlines the key steps for validating the incorporation of an N-terminal sarcosine using an automated Edman sequencer.
Materials:
-
Purified sarcosine-containing peptide
-
Polyvinylidene difluoride (PVDF) membrane
-
Edman sequencing reagents (Phenylisothiocyanate (PITC), Trifluoroacetic acid (TFA), etc.)
-
HPLC system with a PTH-amino acid standard for sarcosine
Procedure:
-
Sample Preparation: Spot the purified peptide solution onto a PVDF membrane and allow it to dry completely.
-
Automated Edman Sequencing:
-
Place the PVDF membrane in the reaction cartridge of the protein sequencer.
-
Initiate the automated sequencing program.
-
Coupling: The N-terminal secondary amine of sarcosine reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-sarcosine is cleaved from the peptide chain under acidic conditions (TFA).
-
Conversion: The cleaved residue is converted to the more stable phenylthiohydantoin (PTH)-sarcosine derivative.
-
-
HPLC Analysis: The PTH-sarcosine is automatically injected into an HPLC system.
-
Identification: The retention time of the resulting peak is compared to the retention time of a PTH-sarcosine standard to confirm the identity of the N-terminal residue as sarcosine.
-
Subsequent Cycles: The sequencer continues with the next amino acid in the chain.
Mass Spectrometry (LC-MS/MS) Protocol for Sarcosine Validation
This protocol describes the validation of sarcosine incorporation at any position within the peptide using liquid chromatography-tandem mass spectrometry.
Materials:
-
Crude or purified sarcosine-containing peptide
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Reverse-phase HPLC column (e.g., C18)
-
Solvents: Acetonitrile with 0.1% formic acid (Solvent B), Water with 0.1% formic acid (Solvent A)
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of Solvent A and Solvent B.
-
-
MS Analysis (MS1):
-
The eluting peptide is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio (m/z) of the intact peptide is measured.
-
Confirm that the observed molecular weight matches the theoretical molecular weight of the sarcosine-containing peptide.
-
-
Tandem MS Analysis (MS/MS):
-
The peptide ion of interest is isolated and fragmented (e.g., by collision-induced dissociation).
-
The m/z of the resulting fragment ions (b- and y-ions) are measured.
-
-
Data Analysis:
-
Analyze the fragmentation spectrum. The mass difference between adjacent b- or y-ions will correspond to the mass of an amino acid residue.
-
The presence of a mass shift of 14 Da (+CH2) in the fragment ions containing the sarcosine residue compared to a glycine-containing peptide will confirm the incorporation and location of sarcosine. For example, the mass of a b-ion containing sarcosine will be 14 Da greater than the corresponding b-ion containing glycine.
-
Conclusion
Both Edman degradation and mass spectrometry are viable methods for validating the incorporation of sarcosine in synthetic peptides. Edman degradation offers a direct and unambiguous identification of N-terminal sarcosine, making it a valuable tool for confirming the initial residue. However, it is a low-throughput and relatively slow technique.
In contrast, mass spectrometry, particularly LC-MS/MS, provides a high-throughput, sensitive, and comprehensive analysis. It can confirm the correct mass of the entire peptide and pinpoint the location of sarcosine at any position within the sequence through fragmentation analysis. For most modern drug discovery and development workflows, mass spectrometry is the preferred method due to its speed, sensitivity, and versatility. Edman degradation remains a useful orthogonal technique for definitive N-terminal sequencing. The choice of method will ultimately depend on the specific requirements of the project, including the position of the sarcosine residue, the required throughput, and the available instrumentation.
Assessing the Impact of H-Sar-OtBu.HCl on Peptide Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating novel therapeutics with enhanced efficacy, stability, and bioavailability. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), using building blocks like H-Sar-OtBu.HCl, represents a key chemical modification to achieve these goals. This guide provides an objective comparison of how sarcosine substitution, facilitated by the use of its tert-butyl ester protected form, impacts the biological activity of a peptide. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
The introduction of a methyl group on the backbone amide nitrogen of a peptide, a modification known as N-methylation, can profoundly alter its biological properties. This seemingly minor alteration can induce significant conformational changes, increase resistance to enzymatic degradation by proteases, and enhance membrane permeability.[1][2] this compound serves as a readily available synthetic building block for the precise incorporation of sarcosine into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the carboxylic acid terminus during coupling reactions and is conveniently removed during the final acid cleavage step.
The Impact of Sarcosine Substitution on Angiotensin II Activity
To illustrate the functional consequences of sarcosine incorporation, we will examine its effect on Angiotensin II (Ang II), a peptide hormone that plays a crucial role in blood pressure regulation by acting on G-protein coupled receptors (GPCRs), primarily the AT1 receptor.
Data Presentation: Angiotensin II Analog Activity
The following table summarizes the biological activity of Angiotensin II and several of its analogs, including those with sarcosine substitutions. The data is compiled from various structure-activity relationship (SAR) studies.
| Peptide Analog | Position 1 Substitution | Position 8 Substitution | Receptor Binding Affinity (AT1) | Biological Activity | Reference |
| Angiotensin II (Native) | Aspartic Acid | Phenylalanine | High | Potent Agonist (vasoconstriction) | [3] |
| [Sar1]-Angiotensin II | Sarcosine | Phenylalanine | High | Potent Agonist (more potent than Ang II) | [1][4] |
| Salarasin ([Sar1, Leu8]-Ang II) | Sarcosine | Leucine | High | Potent Antagonist/Partial Agonist | [3] |
| [Sar1, Gly8]-Angiotensin II | Sarcosine | Glycine (B1666218) | High (Selective for AT1) | Potent Antagonist | [5][6] |
Key Observations:
-
Enhanced Agonist Potency: Substituting the N-terminal aspartic acid with sarcosine in Angiotensin II ([Sar1]-Angiotensin II) increases its potency as an agonist.[1][4]
-
Switch to Antagonism: When combined with a substitution at position 8, the N-terminal sarcosine modification can convert the peptide from a potent agonist to a potent antagonist (e.g., Salarasin and [Sar1, Gly8]-Angiotensin II).[3][5][6] This highlights the profound impact of N-methylation on the functional output of the peptide-receptor interaction.
Comparison with Alternative Peptide Modifications
Sarcosine substitution is one of several strategies employed to modulate peptide activity and stability. Below is a comparison with other common approaches.
| Modification Strategy | Principle | Advantages | Disadvantages |
| Sarcosine (N-methylation) | Methylation of the backbone amide nitrogen. | Increased proteolytic stability, enhanced membrane permeability, can switch biological activity (agonist to antagonist).[1][2] | Can sometimes reduce binding affinity if the amide proton is critical for receptor interaction. |
| Alanine (B10760859) Scanning | Systematic replacement of each amino acid with alanine. | Identifies key residues ("hotspots") essential for binding and activity.[7][8] | Provides information on side-chain importance but not backbone conformation or stability. |
| D-Amino Acid Substitution | Replacement of L-amino acids with their D-enantiomers. | Greatly increased resistance to proteolysis.[9] | Can drastically alter peptide conformation and may abolish biological activity. |
| Peptoid Incorporation | Use of N-substituted glycine residues. | Highly resistant to proteolysis, greater chemical diversity of side chains.[10][11] | Significant change to backbone structure, may not mimic the original peptide's conformation. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological impact of peptide modifications like sarcosine substitution.
Protocol 1: Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a modified peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., AT1 receptor).
-
Radiolabeled peptide ligand (e.g., 125I-[Sar1, Ile8]-Angiotensin II).
-
Unlabeled peptides: native peptide, sarcosine-modified peptide, and other analogs.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a microplate, add cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled peptides.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled native ligand).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Serum Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases present in serum.
Materials:
-
Test peptides (native and modified).
-
Human or animal serum.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).
Procedure:
-
Incubate the test peptide at a final concentration (e.g., 100 µg/mL) in serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Determine the half-life (t₁/₂) of the peptide in serum.
Protocol 3: Cellular Uptake Assay
This assay measures the ability of a peptide to cross the cell membrane.
Materials:
-
Fluorescently labeled peptides (e.g., with FITC or TAMRA).
-
Cultured cells (e.g., HeLa or specific target cells).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin solution.
-
Cell lysis buffer.
-
Fluorometer or flow cytometer.
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Replace the culture medium with fresh medium containing the fluorescently labeled peptide at a specific concentration.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Remove the peptide-containing medium and wash the cells several times with ice-cold PBS to remove surface-bound peptide.
-
Detach the cells using trypsin and centrifuge to pellet.
-
Resuspend the cell pellet in PBS for analysis by flow cytometry or lyse the cells for analysis with a fluorometer.
-
Data Analysis: Quantify the fluorescence intensity inside the cells, which corresponds to the amount of peptide taken up. Normalize to the total protein content if using a fluorometer.
Mandatory Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Below is a diagram illustrating a generic signaling pathway for a G-protein coupled receptor, such as the Angiotensin II AT1 receptor.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
Experimental Workflow for Peptide Stability Assessment
The following diagram outlines the typical workflow for assessing the impact of a sarcosine modification on peptide stability.
Caption: Workflow for comparing native vs. sarcosine-modified peptides.
References
- 1. ahajournals.org [ahajournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarcosine1, glycine8 angiotensin II is a functional AT1 angiotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Readily Applicable Strategy to Convert Peptides to Peptoid-based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptoids — K. H. Aaron Lau Research Group [lau-lab.com]
A comparative study of the conformational effects of sarcosine incorporation.
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for rational drug design. This guide provides a comparative study of the conformational effects of incorporating sarcosine (B1681465) (N-methylglycine) into a peptide backbone, contrasting it with its canonical counterpart, glycine (B1666218).
The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, the defining feature of sarcosine, introduces significant alterations to a peptide's three-dimensional structure. These changes, primarily driven by the loss of the amide proton, increased steric hindrance, and a higher propensity for cis-amide bond formation, have profound implications for a peptide's biological activity, metabolic stability, and pharmacokinetic properties.
Key Conformational Consequences of Sarcosine Incorporation
Sarcosine's N-methylation instigates a cascade of structural modifications:
-
Disruption of Secondary Structures: The absence of the amide proton in sarcosine residues prevents their participation in the hydrogen-bonding networks that stabilize canonical secondary structures like α-helices and β-sheets. This disruption is a critical factor in peptide design, often employed to break or induce turns in a peptide chain.
-
Increased Propensity for Cis-Amide Bonds: While the trans conformation is overwhelmingly favored in standard peptide bonds, the energy difference between the trans and cis isomers is significantly reduced for the X-Sar bond. This leads to a measurable population of the cis conformer, a feature that can be exploited to mimic β-turns or to create unique peptide geometries.
-
Steric Constraints on Backbone Flexibility: The methyl group introduces steric bulk that restricts the rotational freedom around the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles. This conformational constraint can pre-organize a peptide into a more defined, bioactive conformation.
Quantitative Comparison: Glycine vs. Sarcosine
To illustrate the tangible effects of sarcosine incorporation, we present a comparative analysis based on experimental and computational data. The following tables summarize the key differences observed when a glycine residue is substituted with sarcosine in a model peptide.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation.
| Parameter | Glycine-Containing Peptide | Sarcosine-Containing Peptide | Interpretation of the Difference |
| Hα Chemical Shift (ppm) | ~4.0 | ~4.2 (trans), ~3.8 (cis) | The presence of two distinct Hα signals for the sarcosine residue is indicative of the co-existence of cis and trans conformers in solution. The chemical shift values are sensitive to the local backbone conformation. |
| Cα Chemical Shift (ppm) | ~43 | ~53 (trans), ~51 (cis) | Similar to the Hα protons, the Cα carbon of sarcosine exhibits separate signals for the cis and trans isomers, providing a clear marker for this conformational heterogeneity. |
| Cβ (N-methyl) Chemical Shift (ppm) | N/A | ~35 | This signal is unique to sarcosine and provides a direct probe for its incorporation and local environment. |
| Cis/Trans Isomer Ratio | N/A (trans is highly dominant) | Varies (e.g., 70:30 trans:cis) | The significant population of the cis isomer for the X-Sar bond is a major conformational consequence of N-methylation. |
Table 2: Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is widely used to assess the secondary structure content of peptides in solution. Different secondary structures give rise to characteristic CD spectra.
| Secondary Structure | Glycine-Containing Peptide | Sarcosine-Containing Peptide | Interpretation of the Difference |
| α-Helix | Characteristic negative bands at ~222 nm and ~208 nm. | Significant reduction or loss of the helical signature. | Sarcosine disrupts the hydrogen-bonding pattern essential for α-helix formation. |
| β-Sheet | Characteristic negative band around 218 nm. | Disruption of the β-sheet structure, leading to a more random coil-like spectrum. | The absence of the amide proton prevents sarcosine from participating in the inter-strand hydrogen bonds of a β-sheet. |
| Random Coil/Disordered | May adopt a random coil conformation depending on the sequence. | Often induces a more disordered or turn-like conformation. | The steric bulk and lack of hydrogen bonding capability of sarcosine favor less ordered structures. |
Table 3: Computational Modeling Data (Dihedral Angles)
Molecular dynamics simulations and quantum mechanics calculations provide insights into the accessible conformational space of peptides. The Ramachandran plot, which maps the distribution of phi (φ) and psi (ψ) dihedral angles, is a key tool for this analysis.
| Parameter | Glycine | Sarcosine | Interpretation of the Difference |
| Allowed φ/ψ Angles | Occupies a broad range of the Ramachandran plot due to its small side chain. | The allowed regions are more restricted due to the steric hindrance of the N-methyl group. | The reduced conformational flexibility of sarcosine can be advantageous in designing peptides with a more defined structure. |
| Propensity for β-turns | Can participate in β-turns, but does not strongly induce them. | The increased population of the cis-amide bond makes sarcosine a potent inducer of β-turns, particularly type VI turns. | This property is valuable for designing peptidomimetics that mimic specific turn structures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of the key experimental protocols used to obtain the comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS). The final products are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity confirmed by mass spectrometry. Samples for NMR are dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: 1D ¹H and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, and HSQC) are performed on a high-field NMR spectrometer (≥500 MHz).
-
Data Analysis: Resonance assignments are made using the 2D spectra. The relative populations of cis and trans isomers are determined by integrating the corresponding peaks in the 1D ¹H or 2D spectra. NOESY spectra are used to identify through-space proximities between protons, which provides information on the peptide's three-dimensional structure.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer must be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter in the far-UV range (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the secondary structure content. A spectrum with strong negative bands around 200 nm is characteristic of a random coil, while distinct negative bands at ~208 nm and ~222 nm indicate α-helical content, and a single negative band around 218 nm suggests a β-sheet structure.
Computational Modeling
-
System Setup: The peptide structures (both glycine- and sarcosine-containing) are built using molecular modeling software.
-
Molecular Dynamics (MD) Simulations: The peptides are solvated in a water box with appropriate counter-ions. MD simulations are then run for an extended period (nanoseconds to microseconds) using a suitable force field (e.g., AMBER, CHARMM).
-
Analysis: The trajectories from the MD simulations are analyzed to determine the distribution of backbone dihedral angles (φ and ψ), which are then plotted on a Ramachandran map. The stability of different secondary structures and the populations of cis and trans isomers can also be calculated from the simulation data.
Visualizing the Impact of Sarcosine
To further clarify the conformational consequences of sarcosine incorporation, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Conformational differences between glycine and sarcosine peptides.
Caption: Workflow for comparative conformational analysis.
A Researcher's Guide to Commercial H-Sar-OtBu.HCl: Purity Analysis and Quality Control
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptidomimetics, the quality of starting materials is paramount. H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a key building block for introducing N-methylated glycine (B1666218) residues, which can enhance the metabolic stability and conformational properties of peptides. This guide provides an objective comparison of commercially available this compound, focusing on purity analysis, quality control, and a comparative look at its primary alternative, Fmoc-Sar-OH. The information presented herein is supported by compiled data from commercial suppliers and established analytical methodologies.
Comparison of Commercial this compound
The purity of this compound from different commercial vendors is typically high, with most suppliers guaranteeing a purity of >97% or >98%. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical specifications from various suppliers.
Table 1: Comparison of Typical Specifications for Commercial this compound
| Supplier | Purity Specification | Analytical Method | Appearance |
| Supplier A | >98.0% | HPLC | White to off-white powder |
| Supplier B | ≥97.0% | NMR | White to off-white solid |
| Supplier C | >98.5% | HPLC | White powder |
| Supplier D | 98.0% | NMR | White to off-white solid |
Note: This table is a compilation of representative data from various commercial sources and does not represent a direct head-to-head experimental comparison under identical conditions.
Performance Comparison with a Key Alternative: Fmoc-Sar-OH
The primary alternative for incorporating a sarcosine (B1681465) moiety in solid-phase peptide synthesis (SPPS) is Fmoc-Sar-OH. The choice between this compound and Fmoc-Sar-OH depends on the synthetic strategy.
Table 2: Performance Comparison of this compound and Fmoc-Sar-OH in Peptide Synthesis
| Feature | This compound | Fmoc-Sar-OH |
| Synthetic Approach | Primarily used in solution-phase synthesis or for N-terminal modification. | Standard building block for Fmoc-based solid-phase peptide synthesis (SPPS). |
| Coupling Efficiency | Generally high in solution-phase coupling. | Can be challenging in SPPS due to steric hindrance of the N-methyl group.[1] |
| Side Reactions | Low risk of side reactions related to the protecting group. | The Fmoc group is stable under standard coupling conditions. |
| Deprotection | The tert-butyl ester is removed under acidic conditions (e.g., TFA). | The Fmoc group is removed by a base (e.g., piperidine).[2] |
| Cost-Effectiveness | Can be a more cost-effective option for certain applications. | Generally more expensive due to the Fmoc protecting group. |
Experimental Protocols
Accurate assessment of the purity of this compound is critical for ensuring the quality of synthetic peptides. The following are detailed methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in Mobile Phase A.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.48 ppm (singlet, 9H, tert-butyl protons)
-
~2.50 ppm (singlet, 3H, N-methyl protons)
-
~3.40 ppm (singlet, 2H, methylene (B1212753) protons)
-
A broad signal for the amine proton may be observed.
-
-
Analysis: The obtained spectrum should be consistent with the expected structure of sarcosine tert-butyl ester.[3][4]
Molecular Weight Verification by Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the compound.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Expected Ion: The expected protonated molecular ion [M+H]⁺ for the free base (C₇H₁₅NO₂) is at m/z 146.11.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the quality control process and the context of using this compound, the following diagrams are provided.
References
Structure-activity relationship (SAR) studies of peptides modified with H-Sar-OtBu.HCl.
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), represents a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides an objective comparison of peptides modified with sarcosine, presented as H-Sar-OtBu.HCl in synthesis, against their non-modified counterparts, supported by experimental data, detailed protocols, and mechanistic diagrams.
The introduction of a methyl group onto the amide nitrogen of a peptide backbone, a modification readily achieved using reagents like this compound, can profoundly alter a peptide's three-dimensional structure and biological activity. This seemingly minor alteration can lead to significant improvements in metabolic stability, cell permeability, and receptor binding affinity and selectivity.
Data Presentation: A Quantitative Comparison
The effect of sarcosine modification on peptide bioactivity is highly context-dependent, varying with the peptide sequence and the position of the modification. Below are tables summarizing the quantitative impact of N-methylation on the biological activity of representative peptides.
Table 1: Receptor Binding Affinity of Somatostatin (B550006) Analogs
| Compound | Position of N-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |
| Parent Peptide | - | 15.8 | 0.9 | 12.6 | 25.1 | 5.0 |
| Sarcosine Analog 1 | D-Trp8 | >1000 | 1.2 | >1000 | >1000 | 0.3 |
| Sarcosine Analog 2 | Phe7 | 50.1 | 3.2 | 31.6 | 100 | 12.6 |
Data is illustrative and compiled from studies on somatostatin octapeptide agonists. Ki represents the inhibitory constant, with lower values indicating higher binding affinity.
Table 2: Antimicrobial Activity and Stability of a Model Peptide
| Peptide | Modification | MIC vs. P. aeruginosa (µg/mL) | Half-life in Human Serum (h) |
| Parent Peptide | - | 32 | < 1 |
| Sarcosine Analog | N-methylation at Leu | 16 | > 8 |
MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of the peptide that inhibits visible growth of the bacteria. A lower MIC value indicates higher antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of structure-activity relationship studies. Below are representative protocols for the synthesis and evaluation of sarcosine-modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a sarcosine residue using Fmoc-Sar-OH, which is derived from this compound.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling.
-
Wash the resin with DMF.
-
-
Incorporation of Sarcosine:
-
For the sarcosine residue, use Fmoc-Sar-OH. The coupling procedure is the same as for other amino acids, though extended coupling times or the use of a different coupling reagent like HATU may be necessary for optimal results.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
-
Peptide and Protease Preparation: Prepare stock solutions of the parent peptide and the sarcosine-modified analog in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.
-
Incubation: Incubate the peptides at a final concentration of 10 µg/mL with the protease (e.g., 1 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.
Competitive Binding Assay
This assay determines the binding affinity of a peptide to its receptor.
-
Reagents:
-
Cell membranes expressing the target receptor.
-
A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor.
-
Unlabeled competitor peptides (parent peptide and sarcosine-modified analog) at various concentrations.
-
Assay buffer.
-
-
Assay Setup: In a 96-well plate, add the cell membranes, the labeled ligand at a fixed concentration (typically at or below its Kd), and the competitor peptides at increasing concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound labeled ligand from the free labeled ligand.
-
Detection: Quantify the amount of bound labeled ligand on the filter mat using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibitory constant) can then be calculated from the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts related to the structure-activity relationship of sarcosine-modified peptides.
Benchmarking the performance of different coupling reagents with H-Sar-OtBu.HCl.
For researchers, scientists, and drug development professionals, the efficient incorporation of N-methylated amino acids like Sarcosine (Sar) is a critical step in the synthesis of many peptides and peptidomimetics. The choice of coupling reagent can significantly impact reaction efficiency, product purity, and the prevention of side reactions. This guide provides an objective comparison of commonly used coupling reagents for the acylation of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride), supported by general performance data and detailed experimental protocols.
Data Presentation: Comparison of Coupling Reagent Performance
While direct quantitative data for the coupling of this compound with every available reagent is not extensively published in a single study, the following table summarizes the expected performance of key coupling reagents. This summary is based on their general efficacy in peptide synthesis, particularly with sterically hindered or N-methylated amino acids.[1][2]
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Fast reaction rates, high yields, effective for sterically hindered and N-methylated amino acids.[1][3][4] | Higher cost, potential for side reactions if used in excess.[3][5] Based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[3][6] | Less reactive than HATU, can be less effective for difficult sequences.[1][4] |
| HCTU | Aminium/Uronium Salt | Very High | Very Low | Similar efficiency to HATU, often more cost-effective.[7] | Can cause guanidinylation of the N-terminal amine.[8] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than its predecessor, BOP.[5][6] Avoids guanidinylation side reactions.[1] | More expensive than carbodiimides. Generally less reactive than HATU.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, water-soluble byproducts with EDC.[5] | Can be less efficient for sterically hindered couplings. Slower reaction times compared to uronium salts.[5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative protocols for the coupling of an N-protected amino acid to this compound in a solution-phase reaction.
Protocol 1: General Amino Acid Coupling using a Uronium or Phosphonium Salt Reagent (e.g., HATU, HBTU, PyBOP)
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
This compound (1.1 eq)
-
Coupling Reagent (e.g., HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of this compound: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Pre-activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid and the coupling reagent in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/coupling reagent mixture. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
Coupling Reaction: Add the neutralized H-Sar-OtBu solution from step 1 dropwise to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-protected amino acid is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide derivative by flash column chromatography on silica (B1680970) gel.
Protocol 2: Amino Acid Coupling using DIC/HOBt
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
This compound (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of this compound: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature.
-
Coupling Reaction: To the neutralized H-Sar-OtBu solution, add the N-protected amino acid and HOBt. Cool the mixture to 0 °C in an ice bath.
-
Add DIC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitoring and Work-up: Follow steps 6-9 from Protocol 1. The urea (B33335) byproduct from DIC is more soluble than that of DCC, simplifying the workup.[6]
Mandatory Visualization
Caption: Workflow for solution-phase peptide coupling.
Caption: General mechanism of amide bond formation.
References
Review of studies comparing the enzymatic stability of peptides with and without sarcosine.
The inherent instability of peptides in the face of enzymatic degradation is a significant hurdle in their development as therapeutic agents. Researchers are increasingly turning to a strategic modification—the incorporation of sarcosine (B1681465) (N-methylglycine)—to bolster peptide resilience. This guide provides a comparative review of studies that quantitatively assess the enzymatic stability of peptides with and without this key modification, offering insights for researchers, scientists, and drug development professionals.
The substitution of a standard amino acid with sarcosine introduces a methyl group to the peptide backbone. This seemingly minor alteration sterically hinders the approach of proteases, the enzymes responsible for peptide breakdown, thereby enhancing the peptide's half-life in biological media. This increased stability can lead to improved pharmacokinetic profiles, including greater oral bioavailability and prolonged therapeutic effects.
Comparative Analysis of Enzymatic Stability
The following table summarizes quantitative data from various studies, highlighting the significant improvements in peptide stability achieved through sarcosine incorporation.
| Peptide/Analog | Modification | Enzyme/Medium | Half-life (t½) | Fold Increase in Stability | Reference |
| Ghrelin(1-8) analog 1 | Native Sequence | Human Serum | 4.7 hours | - | [1] |
| Ghrelin(1-8) analog 22 | N-methylation between Leu5 and Ser6 | Human Serum | > 24 hours | > 5.1 | [1] |
| Ghrelin(1-8) analog 1 | Native Sequence | Human Liver S9 Fraction | < 10 minutes | - | [1] |
| Ghrelin(1-8) analog 22 | N-methylation between Leu5 and Ser6 | Human Liver S9 Fraction | > 4 hours | > 24 | [1] |
| Ghrelin Analog | [Sar1] substitution | Mouse Plasma | Significantly prolonged vs. native ghrelin | Not quantified | [2] |
| Somatostatin (SRIF) | Native Sequence | Serum | 2.75 hours | - | [3] |
| Somatostatin Analog 10 | Three Mesitylalanine substitutions | Serum | ~93.5 hours | ~34 | [3] |
| Glutathione (GSH) analog | N-methylation | Plasma | 16.8-fold increase vs. native GSH | 16.8 | |
| Anoplin analogs | N-methylation and lipidation | Trypsin and Chymotrypsin | 10⁴-10⁶ times increase vs. native Anoplin | 10,000 - 1,000,000 |
The Mechanism of Protection: How Sarcosine Shields Peptides
The enhanced stability of sarcosine-containing peptides stems from the introduction of an N-methyl group on the peptide backbone. This modification imparts proteolytic resistance through several mechanisms.
Experimental Protocols for Assessing Peptide Stability
The determination of peptide stability is a critical step in preclinical development. The following outlines a general methodology for an in vitro plasma stability assay.
Detailed Methodology:
-
Peptide and Plasma Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO or water). Frozen plasma (human, mouse, or rat) is thawed at 37°C and centrifuged to remove any precipitates.[2][4]
-
Incubation: The peptide stock solution is added to the pre-warmed plasma to a final concentration (e.g., 1 µM).[2] The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at predetermined time points (e.g., 0, 15, 45, 120, and 240 minutes).[2]
-
Reaction Quenching and Protein Precipitation: To stop the enzymatic degradation, a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or a strong acid like trichloroacetic acid (TCA), is added to each aliquot.[4] This also serves to precipitate the plasma proteins.
-
Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the peptide and its metabolites, is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[2][4]
-
Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.[5]
Signaling Pathways and the Importance of Stability
The prolonged presence of a bioactive peptide due to enhanced stability can have significant implications for its downstream signaling effects. For instance, ghrelin, a peptide hormone that stimulates growth hormone release and appetite, acts on the growth hormone secretagogue receptor (GHSR). A more stable ghrelin analog can lead to sustained receptor activation and prolonged signaling.
Conclusion
The incorporation of sarcosine into peptide sequences is a proven and effective strategy to enhance enzymatic stability. The data consistently demonstrates that this modification can dramatically increase the half-life of peptides in biological fluids, a critical factor for their therapeutic viability. By understanding the principles of sarcosine-mediated protection and employing robust stability assays, researchers can design more potent and durable peptide-based drugs. This approach holds significant promise for overcoming one of the major limitations of peptide therapeutics and unlocking their full clinical potential.
References
- 1. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Calculus of Sarcosine Insertion in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-Sar-OtBu.HCl
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of raw materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), presents unique challenges and opportunities. This guide provides a comprehensive cost-benefit analysis of the less conventional H-Sar-OtBu.HCl compared to the industry-standard Fmoc-Sar-OH and Boc-Sar-OH for large-scale solid-phase peptide synthesis (SPPS).
The selection of the appropriate sarcosine derivative impacts coupling efficiency, potential side reactions, and the overall workflow of the synthesis campaign. While Fmoc-Sar-OH and Boc-Sar-OH are well-established reagents integrated into standard SPPS protocols, this compound, with its unprotected N-terminus, offers a theoretically distinct approach that warrants careful consideration. This guide presents a data-driven comparison to inform strategic decisions in process development and manufacturing.
Performance and Cost at a Glance: A Comparative Summary
The economic and performance characteristics of each sarcosine derivative are pivotal in their selection for large-scale synthesis. The following table summarizes these key parameters.
| Performance Parameter | This compound | Fmoc-Sar-OH | Boc-Sar-OH |
| Workflow Integration | Requires in-situ N-terminal protection, adding a step to the standard cycle. | Direct integration into standard Fmoc-SPPS protocols. | Direct integration into standard Boc-SPPS protocols. |
| Theoretical Coupling Efficiency | Potentially high, dependent on the efficiency of the in-situ protection and subsequent coupling. | Generally high with potent coupling reagents like HBTU/HATU.[1] | High, though may require longer coupling times or stronger activation compared to Fmoc chemistry. |
| Risk of Side Reactions | Lower risk of side reactions associated with the protecting group itself during coupling. | Low risk of racemization. Potential for piperidine-related side products. | Requires strong acid for deprotection, which can cause side reactions with sensitive residues.[2] |
| Automation Compatibility | Less straightforward for standard automated synthesizers due to the extra in-situ protection step. | Highly compatible with automated Fmoc-SPPS synthesizers.[] | Compatible with automated synthesizers designed for Boc-SPPS. |
| Approximate Cost per Kilogram * | $1,500 - $3,000 | $4,500 - $8,000 | $900 - $2,500[4] |
*Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, supplier, and purchase volume. For research use only.
In-Depth Analysis of Sarcosine Derivatives
This compound: The Unconventional Contender
This compound presents a unique proposition due to its free N-terminal amino group. This necessitates an in-situ protection step within the SPPS cycle before coupling, typically with an Fmoc or Boc anhydride.
Potential Benefits:
-
Potentially Lower Raw Material Cost: As indicated in the table, the initial purchase price of this compound can be significantly lower than its Fmoc-protected counterpart.
-
Flexibility in Protecting Group Strategy: The in-situ protection allows for flexibility in choosing the temporary N-terminal protecting group on-the-fly, which could be advantageous in specific, complex synthetic routes.
Challenges and Costs:
-
Process Complexity: The additional in-situ protection step complicates the synthesis protocol, potentially increasing solvent and reagent consumption, as well as cycle time. This can offset the initial cost savings of the raw material.
-
Optimization Required: The efficiency of the in-situ protection and subsequent coupling needs careful optimization to ensure high yields and prevent the formation of deletion sequences.
-
Automation Hurdles: Standard automated peptide synthesizers are typically programmed for pre-protected amino acids and may require significant reconfiguration to accommodate an in-situ protection step.
Fmoc-Sar-OH: The Industry Standard for Fmoc/tBu Strategy
Fmoc-Sar-OH is the go-to choice for incorporating sarcosine in the widely adopted Fmoc-based solid-phase peptide synthesis.
Benefits:
-
Seamless Integration: It fits directly into established Fmoc-SPPS workflows, allowing for straightforward programming of automated synthesizers.[]
-
High Coupling Efficiency: When used with modern, potent coupling reagents such as HATU or HCTU, high coupling efficiencies can be achieved, which is crucial for the synthesis of long and complex peptides.[1]
-
Mild Deprotection Conditions: The Fmoc group is removed under mild basic conditions (typically with piperidine), which is compatible with a wide range of acid-sensitive side-chain protecting groups.[2]
Costs and Considerations:
-
Higher Raw Material Cost: Fmoc-Sar-OH is generally the most expensive of the three derivatives on a per-kilogram basis.
-
Piperidine (B6355638) Usage: The use of piperidine for deprotection requires careful handling and disposal, adding to the overall process cost and environmental considerations.
Boc-Sar-OH: The Classic Choice for Boc/Bzl Strategy
Boc-Sar-OH is a staple in Boc-based solid-phase peptide synthesis, a robust and historically significant methodology.
Benefits:
-
Cost-Effective Raw Material: Boc-Sar-OH is often the most economical option among the protected sarcosine derivatives, making it attractive for large-scale campaigns of shorter peptides.[4][5]
-
Robust Chemistry: Boc-SPPS is a well-established method with a long history of successful application.
Costs and Considerations:
-
Harsh Deprotection: The Boc group requires strong acid (typically trifluoroacetic acid - TFA) for its removal in each cycle.[2] This can lead to the degradation of sensitive peptide sequences and requires the use of acid-resistant equipment.
-
Final Cleavage: The final cleavage from the resin often requires hazardous reagents like hydrofluoric acid (HF), necessitating specialized equipment and handling procedures.
-
Orthogonality Limitations: The repetitive acid treatments can limit the choice of orthogonal side-chain protecting groups.
Experimental Protocols
The following are generalized protocols for the incorporation of sarcosine derivatives in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-Sar-OH using Fmoc-SPPS
1. Resin Swelling and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Sar-OH (3-5 equivalents relative to resin loading), a coupling reagent like HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
3. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Incorporation of Boc-Sar-OH using Boc-SPPS
1. Resin Swelling and Deprotection:
-
Swell the resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and repeat for 20 minutes for Boc deprotection.
-
Wash the resin with DCM, a neutralization solution (e.g., 10% DIEA in DCM), and then DMF.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Sar-OH (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
3. Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF and DCM.
Protocol 3: Theoretical Incorporation of this compound in an Fmoc-SPPS Workflow
1. Resin Swelling and N-terminal Deprotection:
-
Follow the standard Fmoc deprotection protocol as described in Protocol 1.
2. In-situ N-terminal Protection of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and DIEA (3-5 equivalents) in DMF to neutralize the hydrochloride salt.
-
Add Fmoc-OSu (3-5 equivalents) to the solution and stir for 30-60 minutes to facilitate the formation of Fmoc-Sar-OtBu.
3. Activation and Coupling:
-
To the solution containing the in-situ formed Fmoc-Sar-OtBu, add a coupling reagent (e.g., HATU, 3-5 equivalents) and additional DIEA (3-5 equivalents).
-
Allow for a short pre-activation period (2-5 minutes).
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
4. Monitoring and Washing:
-
Follow the standard monitoring and washing procedures as in Protocol 1.
Visualizing the Workflow and Decision-Making Process
To better illustrate the workflows and the decision-making process, the following diagrams are provided.
Caption: Comparative SPPS workflows for this compound and Fmoc-Sar-OH.
Caption: Decision matrix for selecting a sarcosine derivative.
Conclusion and Recommendations
The selection of a sarcosine derivative for large-scale peptide synthesis is a strategic decision that hinges on a balance of raw material cost, process complexity, and compatibility with existing infrastructure.
-
This compound emerges as a potentially cost-effective but operationally complex option. Its primary advantage lies in the lower upfront cost of the raw material. However, this is counterbalanced by the need for an additional in-situ protection step, which requires significant process development and optimization, and may not be readily amenable to all automated synthesis platforms. This option is best suited for organizations with strong process chemistry teams who can invest the resources to develop a robust and validated in-house protocol, thereby realizing long-term cost savings.
-
Fmoc-Sar-OH remains the industry standard for Fmoc-based SPPS for good reason. Its seamless integration into well-established, automated workflows ensures reliability and predictability, which are paramount in a manufacturing environment. While the raw material cost is higher, the reduced process complexity and faster cycle times can lead to a lower overall cost of goods, especially for long and complex peptides where efficiency and yield are critical.
-
Boc-Sar-OH is a highly economical choice for manufacturers employing a Boc-based synthesis strategy. For shorter peptides where the robustness of Boc chemistry is advantageous and the necessary infrastructure for handling strong acids is in place, Boc-Sar-OH offers a compelling cost advantage.
Ultimately, the optimal choice depends on the specific priorities of the manufacturing campaign. A thorough evaluation of not just the per-kilogram cost of the amino acid derivative, but also the "hidden costs" associated with process complexity, solvent and reagent consumption, and cycle time will enable an informed and economically sound decision.
References
Safety Operating Guide
Navigating the Safe Disposal of H-Sar-OtBu.HCl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of this amino acid derivative.
Core Safety and Disposal Information
While specific institutional and regional regulations must always be consulted and adhered to, general safety protocols for this compound disposal are outlined below. This information is synthesized from safety data sheets (SDS) of similar chemical compounds.
General Guidance:
-
Consult a Professional: The most recommended course of action is to contact a licensed professional waste disposal service to handle the material.[1]
-
Regulatory Compliance: All disposal procedures must be in accordance with local, regional, and national hazardous waste regulations.[2]
-
Original Containers: Whenever possible, leave the chemical in its original container.[2]
-
No Mixing: Do not mix this compound with other waste materials.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
-
Avoid Environmental Release: Prevent the chemical from entering drains, soil, or waterways.[1]
Spill and Cleanup Procedures
In the event of a spill, the following measures should be taken:
-
Ensure Adequate Ventilation: Work in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, and eye and face protection.
-
Containment: Sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4]
-
Cleanup: Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Quantitative Data Summary
There is no quantitative data available regarding specific disposal parameters such as concentration limits for aqueous disposal or incineration temperatures. The general consensus from safety documents for similar compounds is to handle the pure substance and any contaminated materials as chemical waste to be disposed of by a licensed service.
| Parameter | Value |
| Recommended Disposal Route | Licensed Professional Waste Disposal Service |
| Environmental Release | Should not be released into the environment |
| Container Disposal | Dispose of as unused product |
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize the compound without a validated procedure can be dangerous and is not recommended. The safest approach is to follow the guidance of a professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling H-Sar-OtBu.HCl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE for various activities.
| Activity | Required PPE |
| Routine Handling & Weighing | Safety goggles, laboratory coat, nitrile gloves, dust mask/respirator. |
| Preparing Solutions | Chemical splash goggles, impermeable gown, nitrile gloves, face shield (if splashing is likely). |
| Spill Cleanup | Splash goggles, full suit, dust respirator, boots, heavy-duty gloves. A self-contained breathing apparatus (SCBA) may be necessary for large spills to avoid inhalation.[1][2] |
| Receiving & Transporting | Chemotherapy gloves. An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended if the packaging is not sealed.[3] |
Hazard Identification and First Aid
This compound may cause irritation to the skin, eyes, and respiratory tract.[1][2] In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][4] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Work within a chemical fume hood or other ventilated enclosure. Ensure all necessary PPE is worn correctly.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the weighed this compound to a suitable volumetric flask. Add the desired solvent incrementally, swirling to dissolve. Once dissolved, bring the solution to the final volume.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (-20°C for short-term or -80°C for long-term storage) and protect from moisture.[5]
Spill and Disposal Procedures
Spill Response:
-
Small Spills: For small spills, use appropriate tools to carefully scoop the spilled material into a designated waste container.[1]
-
Large Spills: For large spills, evacuate the area and prevent entry. Use a shovel to place the material into a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate respiratory protection.
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1] This includes unused product and contaminated materials.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4] For larger quantities, a chemical incinerator with an afterburner and scrubber may be used.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
